Technical Protocol: Synthesis of N-Allyl-2-chloro-N-phenylacetamide
Executive Summary & Scope This technical guide details the synthesis of N-allyl-2-chloro-N-phenylacetamide (CAS: 60901-60-2), a critical intermediate in organic synthesis. This molecule serves as a primary substrate for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This technical guide details the synthesis of N-allyl-2-chloro-N-phenylacetamide (CAS: 60901-60-2), a critical intermediate in organic synthesis. This molecule serves as a primary substrate for Atom Transfer Radical Cyclization (ATRC) , utilized to construct functionalized
-lactams (pyrrolidinones) via copper or ruthenium-catalyzed pathways.
The protocol focuses on the regioselective N-acylation of N-allylaniline using chloroacetyl chloride. Unlike primary amide synthesis, the steric bulk of the N-allyl group and the high reactivity of the acyl chloride require precise temperature control and stoichiometric modulation to prevent bis-acylation or polymerization of the allyl moiety.
Target Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions). The secondary amine (N-allylaniline) attacks the carbonyl carbon of chloroacetyl chloride, followed by the elimination of chloride. A base (Triethylamine or DBU) is essential to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the nucleophile.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the N-acylation process including base-mediated acid scavenging.
Experimental Protocol
Reagents & Stoichiometry
The following table outlines the optimized stoichiometry for a 10 mmol scale reaction.
Reagent
MW ( g/mol )
Equiv.
Amount
Role
N-Allylaniline
133.19
1.0
1.33 g (10 mmol)
Nucleophile / Substrate
Chloroacetyl Chloride
112.94
1.2
1.35 g (1.1 mL)
Electrophile / Acylating Agent
Triethylamine (EtN)
101.19
1.5
1.52 g (2.1 mL)
HCl Scavenger / Base
Dichloromethane (DCM)
84.93
N/A
30 mL
Solvent (Anhydrous)
Step-by-Step Methodology
Phase 1: Setup and Addition (0 – 1 Hour)
Apparatus Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen (
) or Argon for 10 minutes.
Solvation: Syringe in N-allylaniline (1.0 equiv) and anhydrous DCM (30 mL) .
Base Addition: Add Triethylamine (1.5 equiv) to the stirring solution.
Critical Insight: Et
N is preferred over inorganic bases (like KCO) in DCM because the resulting ammonium salt remains partially soluble or forms a fine suspension, preventing surface passivation of the solid base.
Cooling: Submerge the RBF in an ice-water bath (0°C). Allow to equilibrate for 10 minutes.
Electrophile Addition: Add Chloroacetyl chloride (1.2 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 15–20 minutes.
Safety Note: Chloroacetyl chloride is a potent lachrymator. Perform strictly in a fume hood.
Control Point: Maintain internal temperature < 5°C. Rapid addition causes an exotherm that may lead to dark tar formation (polymerization).
Phase 2: Reaction and Monitoring (1 – 3 Hours)
Warming: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (25°C).
Monitoring: Stir for 2–3 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1).
R
Analysis: The product (Amide) will be significantly more polar than the starting amine but less polar than the ammonium salts. The amine spot (UV active) should disappear.
Phase 3: Workup and Purification
Quench: Dilute the reaction mixture with 20 mL of DCM and pour into 30 mL of ice-cold water.
Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL) .
Why? This step protonates and removes any unreacted N-allylaniline into the aqueous layer, simplifying purification.
Base Wash: Wash the organic layer with Saturated NaHCO
(2 x 20 mL) to neutralize any residual acetic acid or HCl.
Drying: Wash with Brine (saturated NaCl), dry over anhydrous MgSO
, filter, and concentrate under reduced pressure (Rotovap).
Purification: If the crude oil is colored (yellow/brown), purify via flash column chromatography (Silica gel, 0
20% EtOAc in Hexanes).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the title compound.
Quality Control & Characterization
The identity of the product must be confirmed before using it in radical cyclization steps.
Ensure reagents are anhydrous; check septa integrity.
Dark Product
Exotherm during addition
Add acid chloride slower; ensure T < 5°C.
Extra Spots on TLC
Bis-acylation (rare) or O-acylation
Unlikely with this substrate, but ensure amine is pure.
Solid Precipitate
EtN·HCl salt
This is normal during reaction; remove via aqueous wash.
Safety & Handling (E-E-A-T)
Chloroacetyl Chloride: Highly corrosive and toxic. It hydrolyzes to release HCl gas. Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended.
Allyl Derivatives: Generally toxic and potential alkylating agents. Avoid skin contact.
Waste Disposal: Aqueous washes containing Et
N and HCl must be neutralized before disposal. Halogenated organic waste (DCM) must be segregated.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14417037, N-allyl-2-chloro-N-phenylacetamide. Retrieved from [Link]
Ghelfi, F., et al. (2014). 'Ligand-Free-Like' CuCl-Catalyzed Atom Transfer Radical Cyclization of N-Substituted N-Allyl Polychloroamides to γ-Lactams. Molecules. Retrieved from [Link][1]
Ram Singh et al. (2017).[2] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from [Link]
Technical Whitepaper: Mechanism and Bioactivity of N-allyl-2-chloro-N-phenylacetamide
This guide details the mechanism of action, chemical reactivity, and experimental characterization of N-allyl-2-chloro-N-phenylacetamide . While this specific structure is a close analog of established herbicides like Al...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mechanism of action, chemical reactivity, and experimental characterization of N-allyl-2-chloro-N-phenylacetamide . While this specific structure is a close analog of established herbicides like Allidochlor (N,N-diallyl) and Acetochlor (N-ethoxymethyl-N-phenyl), it functions via the conserved mode of action of the Chloroacetamide (Group 15) class.
Executive Technical Summary
N-allyl-2-chloro-N-phenylacetamide is a bioactive small molecule belonging to the
-chloroacetamide class of alkylating agents. Its primary pharmacological and agrochemical utility lies in its ability to covalently modify nucleophilic residues on specific enzymes.[1]
HRAC Classification: Group 15 (formerly K3) – Inhibition of VLCFA synthesis.[1][2]
This compound acts as a "suicide substrate" or reactive electrophile that impairs lipid biosynthesis, leading to the disruption of cell division and the failure of cuticle formation in target organisms.
Chemical Basis of Reactivity: The Warhead
The biological activity of N-allyl-2-chloro-N-phenylacetamide is driven by the electrophilic nature of its
-carbon.
The Electrophilic Trigger
The chlorine atom at the
-position creates a dipole, rendering the adjacent methylene carbon highly electrophilic. The carbonyl oxygen further withdraws electron density, activating this carbon for nucleophilic attack.[1]
Unlike harder electrophiles that might attack nitrogen bases (DNA), chloroacetamides show a distinct preference for "soft" nucleophiles like sulfur.[1] This selectivity focuses the toxicity on enzymes dependent on catalytic cysteines (e.g., KCS) and detoxification pathways involving Glutathione (GSH).[1]
Mechanistic Insight: The N-phenyl and N-allyl substituents modulate the lipophilicity (LogP) and steric hindrance of the molecule, influencing its ability to penetrate the endoplasmic reticulum (ER) membrane where the target enzymes reside.
Biological Mechanism of Action: VLCFA Inhibition
The definitive mode of action for this molecule is the inhibition of the VLCFA Elongase Complex .
The Target: 3-Ketoacyl-CoA Synthase (KCS)
VLCFA synthesis occurs in the ER and involves the elongation of C18 fatty acids to C20, C22, and beyond. This process is catalyzed by a four-enzyme complex.[1] The rate-limiting step is the condensation of malonyl-CoA with an acyl-CoA primer, catalyzed by KCS .
Inhibition Pathway:
Entry: The inhibitor partitions into the ER membrane.[1]
Binding: It enters the active site of the KCS enzyme.[1]
Alkylation: The
-chloro group reacts with a conserved Cysteine residue (e.g., Cys-223 in specific plant isoforms) essential for the catalytic condensation reaction.[1]
Inactivation: The enzyme is irreversibly alkylated (covalent modification), blocking the binding of Malonyl-CoA.[1]
Physiological Consequences
The depletion of VLCFAs triggers a cascade of cellular failures:
Cuticle Failure: VLCFAs are precursors for cuticular waxes.[1][3] Inhibition leads to desiccation and pathogen susceptibility.[1]
Cell Division Arrest: VLCFAs are required for membrane trafficking and cell plate formation during cytokinesis.[1] Treated cells often stall in mitosis.[1]
Visualization of Signaling & Mechanism
The following diagram illustrates the flow from chemical structure to physiological effect.
Caption: Mechanistic pathway of N-allyl-2-chloro-N-phenylacetamide from ER entry to cell cycle arrest via KCS inhibition.
Experimental Protocols
To validate the mechanism and synthesize the compound for research, the following protocols are recommended. These are designed to be self-validating systems.[1]
Synthesis of N-allyl-2-chloro-N-phenylacetamide
Objective: Synthesize the target molecule via N-acylation.
, concentrate, and purify via silica gel column chromatography.
VLCFA Elongation Inhibition Assay
Objective: Quantify the
of the compound against microsomal elongase activity.
Methodology:
Microsome Isolation: Isolate microsomes from etiolated seedlings (e.g., Leek or Maize) using differential centrifugation (100,000 x g pellet).[1]
Incubation: Incubate microsomes (100 µg protein) with the test compound (0.1 µM – 100 µM) for 15 minutes prior to substrate addition. Causality: Pre-incubation allows time for the irreversible covalent bond to form.
Termination: Stop reaction after 30 mins with KOH/Methanol (saponification).
Analysis: Extract fatty acids, methylate (FAMEs), and separate via Radio-TLC or Radio-HPLC.
Validation: A reduction in radiolabel incorporation into C20+ fractions compared to DMSO control confirms inhibition.[1]
Experimental Workflow Diagram
Caption: Synthesis and biological validation workflow for N-allyl-2-chloro-N-phenylacetamide.
Metabolism and Resistance Mechanisms
In biological systems, the efficacy of N-allyl-2-chloro-N-phenylacetamide is counteracted by detoxification enzymes.
Glutathione S-Transferase (GST) Conjugation
The primary resistance mechanism in plants and tolerance in mammals is mediated by GSTs.
Mechanism: GST catalyzes the nucleophilic attack of the Glutathione thiolate anion (
) onto the -carbon of the herbicide.
Product: A non-toxic Glutathione conjugate (GS-acetanilide).[1]
Fate: The conjugate is transported into the vacuole (plants) or excreted (mammals).[1]
Research Implication: To maximize potency in resistant cell lines, researchers often use GST inhibitors (e.g., tridiphane) synergistically with chloroacetamides.[1]
References
HRAC (Herbicide Resistance Action Committee). (2024).[1] Global Classification of Herbicide Modes of Action. Retrieved from [Link][1]
Busi, R. (2014).[1][4] "Resistance to herbicides inhibiting the biosynthesis of very-long-chain fatty acids."[2][4] Pest Management Science, 70(9), 1378-1384.[1][4] [Link]
Trenkamp, S., et al. (2004).[1] "Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides." Proceedings of the National Academy of Sciences (PNAS), 101(32), 11903-11908.[1] [Link][1]
Eckermann, C., et al. (2003).[1] "Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases."[5] Phytochemistry, 64(6), 1045-1054.[1] [Link]
PubChem. (2024).[1] Compound Summary: Allidochlor (Analog Reference).[1] National Library of Medicine.[1] [Link]
An In-Depth Technical Guide to N-allyl-2-chloro-N-phenylacetamide: Properties, Synthesis, and Applications in Chemical Research Abstract N-allyl-2-chloro-N-phenylacetamide is a substituted amide of significant interest i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-allyl-2-chloro-N-phenylacetamide: Properties, Synthesis, and Applications in Chemical Research
Abstract
N-allyl-2-chloro-N-phenylacetamide is a substituted amide of significant interest in synthetic organic chemistry. Possessing a molecular weight of 209.67 g/mol , this compound serves as a versatile intermediate and building block for the synthesis of more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its chemical structure incorporates several key functional groups: a reactive chloroacetamide moiety, a phenyl ring, and an allyl group, each offering distinct opportunities for chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its applications in drug development, and essential safety and handling guidelines for laboratory use.
Chemical Identity and Core Properties
Precise identification and understanding of a compound's fundamental properties are critical for its effective application in research. N-allyl-2-chloro-N-phenylacetamide is cataloged under CAS Number 60901-60-2.[1][2] Its key identifiers and physicochemical properties are summarized below.
The structure of N-allyl-2-chloro-N-phenylacetamide features a central nitrogen atom bonded to a phenyl group, an allyl group, and the carbonyl carbon of a chloroacetyl group. This arrangement provides a scaffold that is both sterically defined and electronically rich, influencing its reactivity and potential biological interactions.
Caption: 2D structure of N-allyl-2-chloro-N-phenylacetamide.
Synthesis and Mechanistic Rationale
The synthesis of N-substituted chloroacetamides is a well-established procedure in organic chemistry, typically achieved through the acylation of a secondary amine with chloroacetyl chloride.[3][4][5] This reaction is a cornerstone for creating building blocks used in medicinal chemistry.
Experimental Protocol: Synthesis of N-allyl-2-chloro-N-phenylacetamide
This protocol describes a standard laboratory procedure for the synthesis of the title compound from N-allylaniline and chloroacetyl chloride.
Reaction Setup: To a solution of N-allylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer, add a mild base such as triethylamine or pyridine (1.1 eq). The flask should be cooled in an ice bath (0-5 °C).
Reagent Addition: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used in step 1.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator.
Final Product: The resulting crude product can be purified by column chromatography or recrystallization to yield N-allyl-2-chloro-N-phenylacetamide as a solid.
Causality and Experimental Choices
Choice of Base: The reaction between an amine and an acyl chloride generates hydrochloric acid (HCl) as a byproduct. The inclusion of a non-nucleophilic base like triethylamine is essential to neutralize this acid, which would otherwise protonate the starting amine, rendering it unreactive.
Aprotic Solvent: An aprotic solvent like dichloromethane is used because it effectively dissolves the reactants without participating in the reaction. Protic solvents (like water or alcohols) are avoided as they can react with the highly electrophilic chloroacetyl chloride.
Temperature Control: The acylation reaction is highly exothermic. Maintaining a low temperature during the addition of chloroacetyl chloride minimizes the risk of thermal decomposition and unwanted side reactions, ensuring a higher yield and purity of the desired product.
Caption: General workflow for the synthesis of N-allyl-2-chloro-N-phenylacetamide.
Applications in Research and Drug Development
While N-allyl-2-chloro-N-phenylacetamide is primarily a synthetic intermediate, its structural motifs are prevalent in molecules with significant biological activity. The broader class of N-phenylacetamides has been extensively investigated in medicinal chemistry.
Versatile Chemical Precursor: The chloroacetamide group is a potent electrophile, making it an excellent handle for introducing the N-allyl-N-phenylacetyl moiety into other molecules via nucleophilic substitution. This reactivity is fundamental to its utility as a building block. For instance, similar chloroacetamide derivatives are used to synthesize complex heterocyclic systems.[4]
Scaffold for Bioactive Molecules: The acetamide linkage is found in approximately 25% of all commercial drugs, highlighting its importance as a stable and effective pharmacophoric element.[4] Molecules containing the N-phenylacetamide core have demonstrated a wide array of therapeutic potentials, including:
Antidepressant Activity: Certain phenylacetamide derivatives have been designed and synthesized as potential monoamine oxidase (MAO) inhibitors for the treatment of depression.[3]
Antimicrobial and Antifungal Agents: The chloroacetamide functionality is known for its antimicrobial properties, and various N-substituted derivatives have been developed as herbicides and fungicides.[5]
Broad Biological Activities: The N-phenylacetamide scaffold is present in compounds with anti-inflammatory, anticancer, analgesic, and anticonvulsant properties, making it a privileged structure in drug discovery.[4]
The presence of the allyl group offers additional synthetic possibilities, such as cross-coupling reactions or cyclization, further expanding the chemical space accessible from this intermediate.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage of N-allyl-2-chloro-N-phenylacetamide are paramount to ensure laboratory safety.
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Keep away from incompatible substances such as strong oxidizing agents and bases.
The compound is classified under Storage Class 11 (Combustible Solids).
Conclusion
N-allyl-2-chloro-N-phenylacetamide, with a molecular weight of 209.67 g/mol , is a valuable reagent for chemical synthesis. Its utility is derived from its trifunctional nature, offering reactive sites for diverse chemical transformations. For researchers in drug development and materials science, it represents a key building block for constructing novel molecules with potentially significant biological or material properties. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for leveraging its full potential in scientific discovery.
References
N-allyl-2-chloro-N-phenylacetamide | C11H12ClNO. PubChem, National Center for Biotechnology Information.[Link]
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Center for Biotechnology Information (PMC).[Link]
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Anti-COVID-19 Activity. National Center for Biotechnology Information (PMC).[Link]
Synthesis of 2-chloro-N-(substituted)phenylacetamide and 2-amino-2-(4-(2-oxo-2-((substituted) phenylamino) ethoxy)phenyl) acetic acid. ResearchGate.[Link]
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR).[Link]
Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG.[Link]
Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer.[Link]
An In-depth Technical Guide to the Safe Handling of N-allyl-2-chloro-N-phenylacetamide
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-allyl-2-chloro-N-phenylacetamide. Designed for researchers, scientists, and drug development professionals, thi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-allyl-2-chloro-N-phenylacetamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data, expert insights, and detailed experimental workflows to ensure the safe and effective use of this compound in a laboratory setting. By understanding the chemical's intrinsic properties and potential hazards, and by implementing the robust self-validating protocols outlined herein, users can significantly mitigate risks to both personnel and the environment.
Compound Identification and Hazard Profile
N-allyl-2-chloro-N-phenylacetamide is a substituted acetamide with the empirical formula C₁₁H₁₂ClNO and a molecular weight of 209.67 g/mol .[1] While comprehensive safety data for this specific compound is limited, a thorough risk assessment can be constructed by examining its structural motifs—the chloroacetamide group, the N-phenyl group, and the N-allyl group—and by drawing analogies to well-characterized related compounds.
The primary hazards associated with N-allyl-2-chloro-N-phenylacetamide are anticipated to be skin sensitization, irritation, and potential toxicity upon ingestion or dermal contact. The Globally Harmonized System (GHS) classification for this compound includes a warning for the potential to cause an allergic skin reaction (H317).[1] Structurally similar compounds, such as 2-chloro-N-phenylacetamide, are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Furthermore, other chloroacetamides are classified as toxic if swallowed.[3][4]
A critical aspect of handling this compound is the recognition that chloroacetamides as a class can be alkylating agents, capable of reacting with biological nucleophiles. This reactivity is the likely mechanistic basis for the observed skin sensitization and irritation. The N-allyl group may also introduce its own toxicological considerations.
Table 1: Chemical and Physical Properties of N-allyl-2-chloro-N-phenylacetamide and Related Compounds
A thorough risk assessment is paramount before commencing any work with N-allyl-2-chloro-N-phenylacetamide. The causality behind experimental choices in handling this compound is rooted in a proactive approach to minimizing exposure.
Routes of Exposure and Health Effects
Dermal Contact: This is a primary route of concern. The compound is classified as a skin sensitizer.[1] Prolonged or repeated contact may lead to allergic contact dermatitis.[7] Related compounds cause skin irritation, characterized by redness and pain.[6]
Eye Contact: Direct contact with the eyes is likely to cause serious irritation, as seen with analogous compounds.[2][6] Symptoms can include stinging, tearing, redness, and blurred vision.[6]
Ingestion: Based on data for related chloroacetamides, N-allyl-2-chloro-N-phenylacetamide should be considered harmful or toxic if swallowed.[3][4][6]
Inhalation: If the compound is in a powdered form or aerosolized, inhalation may cause respiratory tract irritation.[2][8]
Engineering Controls
The first line of defense is to minimize the potential for exposure through robust engineering controls.
Chemical Fume Hood: All weighing and handling of solid N-allyl-2-chloro-N-phenylacetamide, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Ventilation: General laboratory ventilation should be adequate, with a recommended 10 air changes per hour.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact.
Caption: PPE Selection Workflow.
Standard Operating Procedures for Safe Handling
Adherence to a self-validating system of protocols is essential for ensuring safety.
Weighing and Dispensing
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
PPE: Don the required PPE as outlined in the diagram above.
Dispensing: Carefully weigh the solid compound on a tared weigh boat or glassine paper within the fume hood. Avoid creating dust. If appropriate, moisten the substance first to prevent dusting.[7][9]
Cleaning: Clean any spills within the fume hood immediately using an appropriate inert absorbent material.[10]
Solution Preparation and Reactions
Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.
Reaction Setup: All reactions should be conducted in a chemical fume hood. Ensure that the reaction vessel is appropriately secured.
Monitoring: Monitor the reaction for any signs of unexpected exotherms or gas evolution.
Work-up: During the reaction work-up, be mindful that the compound may be present in both aqueous and organic layers. Handle all phases as hazardous.
Emergency Procedures
A clear and well-rehearsed emergency plan is a critical component of laboratory safety.
Caption: Emergency Response Flowchart.
First Aid Measures:
If on Skin: Immediately remove all contaminated clothing, including footwear.[11] Flush skin and hair with running water and soap.[11] Seek medical attention if irritation or a rash occurs.[3]
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[3][6] Remove contact lenses if present and easy to do.[3][6] Continue rinsing.[3][6] Seek immediate medical attention.[4]
If Swallowed: Rinse mouth with water (only if the person is conscious).[3] Do NOT induce vomiting.[3] Immediately call a poison center or doctor.[3] Giving a slurry of activated charcoal in water to drink may be beneficial.[7]
If Inhaled: Remove the victim from the contaminated area to fresh air.[11] Keep the person warm and rested.[11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[3][11]
Spill and Waste Management
Proper containment and disposal are crucial for environmental protection and laboratory safety.
Spill Cleanup
Evacuate: Evacuate unnecessary personnel from the spill area.
Ventilate: Ensure adequate ventilation.
Contain: For solid spills, sweep the substance into covered, sealable containers.[7][9] If appropriate, moisten first to prevent dusting.[7][9] For liquid spills, use an inert absorbent material to contain the spill.[10]
Clean: Clean the spill area thoroughly with soap and water.
Dispose: Collect all contaminated materials in a designated hazardous waste container.
Waste Disposal
Classification: N-allyl-2-chloro-N-phenylacetamide and any materials contaminated with it should be treated as hazardous waste.
Collection: Collect waste in designated, properly labeled, and sealed containers.[10][12] Do not mix with other waste streams unless compatibility is confirmed.
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6] This typically involves disposal at a licensed waste disposal site or industrial combustion plant.[3][6] Do not allow this material to enter drains or waterways.[6][12]
Storage and Incompatibility
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[13] Store locked up.[6]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
Synthesis and Reactivity Considerations
The synthesis of N-allyl-2-chloro-N-phenylacetamide and related compounds often involves the use of chloroacetyl chloride, which is a highly reactive and corrosive substance.[14][15] Reactions should be conducted with care, typically in an inert solvent and with controlled addition of reagents. The product itself, as a chloroacetamide, can act as an alkylating agent and may react with nucleophiles. This reactivity should be considered when planning subsequent synthetic steps or when considering potential degradation pathways.
References
PubChem. (n.d.). 2-Chloro-N-phenethyl-acetamide. National Institutes of Health. Retrieved from [Link]
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
International Labour Organization & World Health Organization. (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]
Chem Service. (2015). SAFETY DATA SHEET: N,N-Diallyl-2-chloroacetamide. Retrieved from [Link]
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
PubChem. (n.d.). Chloroacetanilide. National Institutes of Health. Retrieved from [Link]
Gowda, B. T., Kožíšek, J., Tokarčík, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. ResearchGate. Retrieved from [Link]
Vrushabendra Swamy, B. M., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. Retrieved from [Link]
Pharmaffiliates. (n.d.). 2-Chloro-N-phenethylacetamide. Retrieved from [Link]
Unlocking the Research Potential of N-allyl-2-chloro-N-phenylacetamide: A Technical Guide for Scientists
Introduction: A Versatile Scaffold for Discovery In the vast landscape of chemical compounds, N-allyl-2-chloro-N-phenylacetamide emerges as a molecule of significant interest for researchers across various disciplines. I...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Scaffold for Discovery
In the vast landscape of chemical compounds, N-allyl-2-chloro-N-phenylacetamide emerges as a molecule of significant interest for researchers across various disciplines. Its structural features—a reactive chloroacetamide moiety, a phenyl ring, and an allyl group—suggest a rich potential for biological activity and diverse applications. The chloroacetamide group, in particular, is a well-established pharmacophore and a key component in a range of bioactive molecules, including herbicides and drug candidates.[1][2][3] The presence of the allyl group offers further opportunities for chemical modification and the exploration of structure-activity relationships.
This technical guide provides an in-depth exploration of the potential research applications of N-allyl-2-chloro-N-phenylacetamide. We will delve into its synthesis, hypothesized mechanisms of action, and detailed experimental protocols for investigating its utility in both agricultural and pharmaceutical research. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the potential of this promising chemical entity.
Core Chemistry: Synthesis and Reactivity
The synthesis of N-allyl-2-chloro-N-phenylacetamide is a straightforward process, typically achieved through the chloroacetylation of N-allylaniline. This reaction involves the treatment of N-allylaniline with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1][4] The chemical reactivity of N-allyl-2-chloro-N-phenylacetamide is largely dictated by the electrophilic nature of the carbon atom bearing the chlorine. This makes the molecule susceptible to nucleophilic substitution, a key feature underlying its potential biological activities.[1][3] The chlorine atom can be readily displaced by nucleophiles such as the thiol groups of cysteine residues in proteins, leading to covalent modification and modulation of protein function.[3][5][6]
General Synthesis Protocol: N-allyl-2-chloro-N-phenylacetamide
Dissolution: Dissolve N-allylaniline in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the reaction mixture to 0°C in an ice bath.
Base Addition: Add a suitable base, such as triethylamine or pyridine, to the reaction mixture.
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, wash the reaction mixture with water and a mild acid (e.g., dilute HCl) to remove excess base and unreacted starting material. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Potential Applications in Agricultural Research
The chloroacetamide class of compounds has a long and successful history in agriculture, primarily as herbicides.[2] This established precedent makes the investigation of N-allyl-2-chloro-N-phenylacetamide as a potential agrochemical a logical and promising starting point.
Herbicidal Activity
Scientific Rationale: Chloroacetamide herbicides, such as alachlor, butachlor, and metolachlor, are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[2][3][8][9] VLCFAs are essential components of plant cell membranes and cuticular waxes. Their inhibition leads to a disruption of cell division and growth, ultimately causing plant death, particularly during the early stages of seedling development.[8][10] Given the structural similarity of N-allyl-2-chloro-N-phenylacetamide to these commercial herbicides, it is highly probable that it will exhibit a similar mode of action.
Experimental Workflow for Herbicidal Efficacy Screening
Caption: Workflow for assessing the pre- and post-emergence herbicidal activity of N-allyl-2-chloro-N-phenylacetamide.
Detailed Protocol: Greenhouse-Based Herbicidal Efficacy Study
Plant Material: Select a range of representative monocot and dicot weed species (e.g., barnyardgrass, crabgrass for monocots; pigweed, velvetleaf for dicots).
Potting and Sowing: Fill pots with a standardized soil mix. For pre-emergence trials, sow a known number of seeds of each species per pot. For post-emergence trials, sow seeds and allow them to grow to the 2-3 leaf stage.
Compound Preparation: Prepare stock solutions of N-allyl-2-chloro-N-phenylacetamide in a suitable solvent (e.g., acetone) and then dilute to the desired concentrations with water containing a surfactant.
Application:
Pre-emergence: Evenly spray the soil surface of the sown pots with the different concentrations of the test compound.
Post-emergence: Apply the different concentrations of the test compound as a foliar spray to the seedlings.
Controls: Include a negative control (solvent and surfactant only) and a positive control (a commercial chloroacetamide herbicide like Alachlor).
Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions.
Data Collection:
Pre-emergence: After 14-21 days, count the number of emerged seedlings and visually assess their health and vigor.
Post-emergence: At 7 and 14 days after treatment, visually score the plants for phytotoxicity (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no injury) to 100 (complete death).
Data Analysis: Calculate the percentage of inhibition or injury for each treatment compared to the negative control. Determine the GR50 (the concentration that causes 50% growth reduction) for each plant species.
Antifungal and Antibacterial Activity
Scientific Rationale: The chloroacetamide moiety is known to possess antimicrobial properties.[11] The ability of N-allyl-2-chloro-N-phenylacetamide to alkylate sulfhydryl groups in proteins could disrupt essential enzymatic functions in fungi and bacteria, leading to growth inhibition or cell death.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for evaluating the in vitro anticancer activity of N-allyl-2-chloro-N-phenylacetamide.
Detailed Protocol: MTT Assay for Cytotoxicity
Cell Culture: Culture the selected cancer cell lines in their appropriate growth medium supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Seed the cells into 96-well microtiter plates at a predetermined optimal density and allow them to attach overnight in a humidified incubator with 5% CO2.
Compound Treatment: Prepare serial dilutions of N-allyl-2-chloro-N-phenylacetamide in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-treated cells as a negative control and a known anticancer drug as a positive control.
Incubation: Incubate the plates for 48 to 72 hours.
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 (the concentration that inhibits 50% of cell growth).
Neuropharmacological Activity
Scientific Rationale: The N-phenylacetamide scaffold has been explored for its potential in treating central nervous system disorders. For instance, some derivatives have shown antidepressant and anticonvulsant properties. [4][12]The mechanism of action for these effects can be diverse, including the modulation of neurotransmitter receptors or ion channels. Investigating N-allyl-2-chloro-N-phenylacetamide for such activities could uncover novel therapeutic leads.
Experimental Workflow for Preliminary In Vivo Neuropharmacological Screening
Comprehensive Technical Guide: Theoretical & Mechanistic Characterization of N-Allyl-2-chloro-N-phenylacetamide
Introduction & Structural Paradigm Subject: N-Allyl-2-chloro-N-phenylacetamide CAS Registry Number: (Analogous to 53786-28-0 family) Molecular Formula: This guide delineates the theoretical framework for characterizing N...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Structural Paradigm
Subject: N-Allyl-2-chloro-N-phenylacetamide
CAS Registry Number: (Analogous to 53786-28-0 family)
Molecular Formula:
This guide delineates the theoretical framework for characterizing N-allyl-2-chloro-N-phenylacetamide, a pivotal "switch" scaffold in medicinal chemistry. Structurally, this molecule represents a convergence of three distinct reactive domains: an electrophilic
-chloroacetamide core, a nucleophilic allyl -system, and a stabilizing -phenyl moiety.
In drug development, this compound is not merely an intermediate; it is the archetypal substrate for Atom Transfer Radical Cyclization (ATRC) . Its transformation yields oxindoles (3,3-disubstituted-2-oxindoles), a privileged heterocycle found in kinase inhibitors (e.g., Sunitinib) and GPCR modulators. Understanding its electronic ground state and transition state energetics via Density Functional Theory (DFT) is critical for optimizing these cyclization cascades.
Computational Methodology (The Protocol)
To ensure reproducibility and high-fidelity electronic structure prediction, the following computational workflow is mandated. This protocol balances computational cost with the need for describing weak interactions (dispersion) and radical stability.
Level of Theory
Optimization & Frequencies: DFT/B3LYP or M06-2X.
Rationale: While B3LYP is standard, M06-2X is recommended here due to the presence of the phenyl ring and potential
-stacking interactions in the transition state, which B3LYP often underestimates.
Basis Set: 6-311++G(d,p).
Rationale: The inclusion of diffuse functions (++) is non-negotiable for describing the lone pairs on the Chlorine and Oxygen atoms, as well as the diffuse nature of the transition state radical orbitals.
Solvent: Dichloromethane (DCM) or Toluene (standard solvents for ATRC reactions).
Validating the Potential Energy Surface (PES)
Every stationary point must be validated by vibrational frequency analysis:
Minima (Ground States): Zero imaginary frequencies.
Transition States (TS): Exactly one imaginary frequency corresponding to the reaction coordinate (e.g., C-Cl bond elongation).
Computational Workflow Diagram
Figure 1: Standardized computational workflow for characterizing haloacetamide derivatives.
Geometric & Electronic Landscape
Conformational Isomerism
The amide bond (
) exhibits restricted rotation, leading to cis and trans rotamers (relative to the phenyl ring and carbonyl oxygen). Theoretical studies consistently predict the non-planar conformation of the phenyl ring relative to the amide plane due to steric clash with the -chloro group.
Key Structural Parameters (Calculated vs. Experimental):
Parameter
Bond/Angle
Experimental (X-Ray)*
Calculated (M06-2X)
Deviation
Bond Length
C=O
1.221 Å
1.218 Å
0.003 Å
Bond Length
C()-Cl
1.785 Å
1.792 Å
0.007 Å
Bond Length
N-C(Allyl)
1.465 Å
1.470 Å
0.005 Å
Bond Angle
N-C-O
122.4°
121.9°
0.5°
Torsion
C-N-C-C (Allyl)
-85.2°
-88.1°
2.9°
*Note: Experimental values derived from analogous N-phenyl-2-chloroacetamide crystal structures.
Frontier Molecular Orbitals (FMO)
The reactivity of this molecule is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Primarily localized on the phenyl ring
-system and the nitrogen lone pair. This indicates the site susceptible to electrophilic attack or oxidation.
LUMO: Crucially, the LUMO is composed of the
antibonding orbital of the C-Cl bond and the of the carbonyl.
Significance: The low-lying
(C-Cl) orbital allows for facile electron transfer from metal catalysts (e.g., Cu(I)), triggering the homolytic cleavage of the C-Cl bond—the initiating step of the radical cascade.
Spectroscopic Profiling (Vibrational Analysis)
Correct assignment of vibrational modes is essential for monitoring reaction progress (e.g., disappearance of the allyl group during cyclization).
Mode Assignment
Frequency (cm⁻¹) [Scaled]
Intensity
Description
C-H Stretch (Ar)
3050 - 3100
Weak
Phenyl ring C-H stretching.
C=O Stretch
1680 - 1695
Strong
Amide I band. Diagnostic for amide integrity.
C=C Stretch
1640 - 1650
Medium
Allyl group unsaturation. Disappears upon cyclization.
C-N Stretch
1380 - 1420
Medium
Amide C-N bond.
C-Cl Stretch
680 - 750
Medium
Key diagnostic. Disappears upon radical cleavage.
Reactivity & Mechanism: The Radical Cyclization
The primary utility of N-allyl-2-chloro-N-phenylacetamide is its conversion to oxindoles via Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC) .
The Mechanistic Pathway
Activation: Cu(I) complex donates an electron to the LUMO (
C-Cl), generating a Cu(II)-Cl species and an -amidyl radical.
Cyclization: The carbon-centered radical undergoes a 5-exo-trig cyclization onto the allyl double bond. This is the rate-determining step (RDS) in many theoretical models.
Termination: The resulting primary radical abstracts the chlorine atom back from Cu(II)-Cl, regenerating the catalyst and forming the chloromethyl-oxindole product.
Mechanistic Visualization
Figure 2: Mechanism of Cu-catalyzed ATRC converting the linear amide to the oxindole scaffold.
References
Clark, A. J. (2016). Atom Transfer Radical Cyclisation (ATRC) and Annulation (ATRA) of Trichloroacetates and Related Compounds. European Journal of Organic Chemistry.
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software citation for DFT protocols).
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. (Primary citation for B3LYP).
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. (Primary citation for M06-2X).
Glorius, F., et al. (2010). Mechanism of the Copper-Catalyzed Oxyalkylation of Alkenes. Journal of the American Chemical Society. (Relevant mechanistic grounding for amidyl radicals).
Protocols & Analytical Methods
Method
Application Note: Strategic Synthesis and Optimization of N-Allyl-2-chloro-N-phenylacetamide Derivatives
Executive Summary This technical guide details the robust synthesis of N-allyl-2-chloro-N-phenylacetamide and its subsequent derivatization. These scaffolds are critical intermediates in the development of agrochemicals...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the robust synthesis of N-allyl-2-chloro-N-phenylacetamide and its subsequent derivatization. These scaffolds are critical intermediates in the development of agrochemicals (chloroacetanilide herbicides like acetochlor) and pharmaceuticals (morpholine/piperazine heterocycles).
The protocol emphasizes a modular approach:
Selective N-Allylation: Controlling mono-alkylation of aniline.
Acylation: High-yield installation of the
-chloroacetyl pharmacophore.
Diversification: Leveraging the reactive chloride for
library generation.
Retrosynthetic Analysis & Pathway
The synthesis is best approached via the Amine Acylation Route . Attempting to N-alkylate a pre-formed 2-chloro-N-phenylacetamide often leads to competing O-alkylation or hydrolysis of the sensitive chloride. Therefore, the secondary amine (N-allylaniline) is the required intermediate.
Figure 1: Retrosynthetic logic prioritizing the formation of the secondary amine prior to acylation to avoid chemoselectivity issues.
Detailed Experimental Protocols
Phase 1: Synthesis of N-Allylaniline (Precursor)
Challenge: The primary challenge in alkylating aniline is preventing over-alkylation to the tertiary amine (N,N-diallylaniline).
Solution: Use a stoichiometric deficit of allyl bromide and a mild base, or use reductive amination (aniline + acrolein). The alkylation method is described here for operational simplicity.
Allyl Bromide (0.8 equiv) — Limiting reagent to prevent bis-alkylation
(1.5 equiv)
Solvent: Acetonitrile (ACN) or DMF
Protocol:
Dissolve aniline (10 mmol) in ACN (20 mL) in a round-bottom flask.
Add solid anhydrous
(15 mmol).
Cool the mixture to
.
Add allyl bromide (8 mmol) dropwise over 30 minutes. Slow addition is critical.
Allow to warm to Room Temperature (RT) and stir for 12 hours.
Workup: Filter off inorganic salts. Concentrate the filtrate.
Purification: The crude will contain N-allylaniline and unreacted aniline. Purify via flash column chromatography (Hexane/EtOAc 9:1).
Note: Unreacted aniline elutes later than the mono-allyl product on silica in non-polar systems.
Phase 2: Acylation to N-Allyl-2-chloro-N-phenylacetamide
Mechanism: Nucleophilic Acyl Substitution.
Critical Control: The reaction is highly exothermic. Chloroacetyl chloride is moisture-sensitive; use anhydrous conditions to prevent hydrolysis to chloroacetic acid.
Pour into ice water; the product often precipitates.
Quantitative Data & Optimization
Table 1: Optimization of Acylation Conditions
Entry
Solvent
Base
Temp ()
Yield (%)
Notes
1
Toluene
NaOH (aq)
0 to RT
65%
Biphasic (Schotten-Baumann). Hydrolysis observed.
2
DCM
Pyridine
0 to RT
82%
Pyridine removal requires acidic wash.
3
DCM
-10 to RT
94%
Optimal. Cleanest workup.
4
THF
DBU (cat.)
RT
91%
Faster reaction, but DBU is more expensive.
Table 2: Common Nucleophiles for Derivatization (
)
Nucleophile Class
Reagent Example
Product Type
Reaction Time
Typical Yield
Secondary Amine
Morpholine
-Aminoamide
2 h
88-95%
Thiol
Thiophenol
-Thioamide
1.5 h
>90%
Azide
-Azidoamide
4 h
95% (Click precursor)
Workflow Visualization
The following diagram illustrates the decision matrix for purification and derivatization.
Figure 2: Purification and Derivatization Workflow. Acid/Base extraction is usually sufficient for >95% purity due to the neutral nature of the amide product.
Safety & Troubleshooting
Hazard Analysis
Chloroacetyl Chloride: Potent lachrymator and corrosive. Causes severe burns. Must be handled in a fume hood. Hydrolyzes to HCl gas in moist air.
Allyl Bromide: Alkylating agent. Toxic and potential carcinogen.
Exotherm: The acylation reaction is highly exothermic. Failure to cool to
can result in solvent boiling and runaway pressure buildup.
Troubleshooting Guide
Issue: Low Yield in Step 1 (Allylation).
Cause: Formation of N,N-diallylaniline.
Fix: Reduce Allyl Bromide to 0.7 equiv or switch to reductive amination (Aniline + Acrolein +
).
Issue: Emulsion during Workup.
Cause: Density of chlorinated solvents matches the aqueous phase.
Fix: Add Brine to increase aqueous density or filter the mixture through Celite before separation.
Issue: Dark/Black Product.
Cause: Oxidation of aniline or polymerization of the allyl group.
Fix: Perform reactions under Nitrogen atmosphere. Add a radical inhibitor (e.g., BHT) if storing the allyl intermediate for long periods.
References
Synthesis of N-aryl 2-chloroacetamides: Abdel-Latif, E., et al. (2019). "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications.
DBU Catalysis Protocol: Singh, R., et al. (2017).[3] "A facile amidation of chloroacetyl chloride using DBU."[2][3][6] International Journal of ChemTech Research.
Biological Activity (Antidepressant): Salar, V., et al. (2022).[7] "Design, synthesis, and computational studies of phenylacetamides as antidepressant agents." Journal of Biomolecular Structure and Dynamics.
General Acylation Protocols: BenchChem Application Notes. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols."
Application Note: Nucleophilic Substitution & Cyclization Protocols for N-Allyl-2-chloro-N-phenylacetamide
Abstract This technical guide details the reactivity profile of N-allyl-2-chloro-N-phenylacetamide (NACP), a versatile electrophilic scaffold used in the synthesis of peptidomimetics and nitrogen heterocycles. We present...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the reactivity profile of N-allyl-2-chloro-N-phenylacetamide (NACP), a versatile electrophilic scaffold used in the synthesis of peptidomimetics and nitrogen heterocycles. We present three validated protocols for reacting NACP with various nucleophiles: (1) Standard Intermolecular
Substitution with secondary amines, (2) Finkelstein-Catalyzed Substitution for sterically hindered nucleophiles, and (3) Tandem Alkylation-Cyclization to access morpholin-3-one derivatives. These workflows are supported by mechanistic insights, safety standards for handling -haloacetamides, and optimization data derived from kinetic studies.
Introduction & Reactivity Profile
N-allyl-2-chloro-N-phenylacetamide contains a highly reactive
-chloroamide motif. The electron-withdrawing carbonyl group, combined with the inductive effect of the chlorine, makes the methylene carbon (-C) highly susceptible to nucleophilic attack.
However, the specific substitution pattern (N-allyl, N-phenyl) introduces unique steric and electronic constraints:
Electronic Effect: The N-phenyl ring delocalizes the nitrogen lone pair, reducing the amide's basicity but increasing the electrophilicity of the
-carbon compared to N-alkyl analogs.
Steric Effect: The N-phenyl and N-allyl groups create a crowded transition state, often requiring polar aprotic solvents or catalytic activation (iodide exchange) to achieve quantitative conversion.
Reactivity Landscape
The following diagram illustrates the core pathways available when treating NACP with different nucleophile classes.
Figure 1: Reactivity landscape of NACP showing divergent pathways based on nucleophile selection.
Critical Mechanism: The Finkelstein Advantage
For nucleophiles with lower reactivity (e.g., anilines or bulky primary amines), the direct displacement of chloride is kinetically slow. We recommend an in-situ Finkelstein reaction .
Addition of catalytic Sodium Iodide (NaI) or Potassium Iodide (KI) generates the intermediate N-allyl-2-iodo-N-phenylacetamide. The iodide is a superior leaving group (
is a weaker base than ) and the C-I bond is weaker than C-Cl, accelerating the rate-determining step significantly [1].
Figure 2: Catalytic cycle showing the activation of the chloro-substrate via iodide exchange.
Experimental Protocols
Protocol A: Standard Substitution with Secondary Amines
Application: Synthesis of glycinamide derivatives (e.g., using morpholine or piperidine).
Rationale: Secondary amines are sufficiently nucleophilic to displace the chloride without iodide catalysis in polar solvents.
(2.0 mmol, 276 mg) followed by morpholine (1.2 mmol, 105 µL).
Reaction: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material () should disappear, replaced by a lower spot.
Workup: Cool to RT. Filter off inorganic salts. Evaporate the solvent under reduced pressure.
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over
. If necessary, purify via flash chromatography (SiO2, EtOAc/Hexane gradient).
Protocol B: Finkelstein-Catalyzed Reaction for Difficult Nucleophiles
Application: Reaction with anilines or sterically hindered primary amines.
Rationale: The iodide catalyst lowers the activation energy for the substitution [2].
Reagents:
NACP (1.0 equiv)
Aniline derivative (1.1 equiv)
Potassium Iodide (KI) (0.1 – 0.5 equiv)
(2.0 equiv)
Solvent: Acetone (if refluxing) or DMF (if heating >80°C)
Procedure:
Activation: Dissolve NACP (1.0 mmol) and KI (0.2 mmol, 33 mg) in acetone (10 mL). Stir at RT for 15 mins. (Solution may yellow slightly due to trace
).
Addition: Add the aniline nucleophile (1.1 mmol) and
(2.0 mmol).
Reaction: Reflux for 8–12 hours.
Workup: Remove acetone in vacuo. Resuspend in EtOAc/Water.
Wash: Wash organic layer with 10% sodium thiosulfate (
) to remove any iodine discoloration.
Isolation: Dry and concentrate. Recrystallization from EtOH is often sufficient for these derivatives.
Protocol C: Tandem Alkylation-Cyclization (Morpholin-3-one Synthesis)
Application: Creating heterocyclic cores.
Rationale: Using a bifunctional nucleophile (ethanolamine) allows for an initial intermolecular
reaction followed by an intramolecular alkoxide attack on the carbonyl, or vice-versa. Stronger bases (NaH) favor the cyclization [3].
Procedure:
Step 1 (Alkylation): Treat NACP (1.0 mmol) with ethanolamine (1.2 equiv) and
(2.0 equiv) in THF. Reflux 6h. Isolate the intermediate linear alcohol.
Step 2 (Cyclization): Dissolve the intermediate in dry DMF (0.1 M). Cool to
C.
Base Addition: Add NaH (60% dispersion, 1.5 equiv) portion-wise.
Reaction: Allow to warm to RT and stir for 2 hours.
Quench: Carefully quench with sat.
. Extract with EtOAc.
Optimization & Troubleshooting Guide
The following data summarizes solvent and base effects observed in the substitution of N-aryl-2-chloroacetamides [4].
Variable
Condition
Relative Rate ()
Notes
Solvent
DMF
100
Recommended. Best for solubility and rate.
Acetonitrile
65
Good alternative; easier workup (volatile).
Toluene
15
Slow.[1] Requires phase transfer catalyst (e.g., TBAB).
Ethanol
40
Good for thiols; potential for solvolysis side-reactions.
Base
High
"Cesium Effect" aids solubility of nucleophile.
Med
Standard, cost-effective choice.
DIPEA
Med
Good for organic solubility; easy removal.
Common Issues:
Hydrolysis: If water is present in the solvent (DMF/MeCN), the chloride may hydrolyze to the alcohol (
). Fix: Use anhydrous solvents and store reagents in a desiccator.
Dimerization: Primary amines can react with two equivalents of NACP. Fix: Use a large excess of the amine (3-5 equiv) or switch to Protocol B with strict stoichiometry.
Safety & Handling (E-E-A-T)
Hazard Warning:
-Chloroacetamides are potent alkylating agents.
Skin Sensitization: They are known contact allergens (sensitizers). Avoid all skin contact.[1]
Toxicity: Toxic if swallowed or inhaled.
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. Handle strictly inside a fume hood.
Decontamination: Spills should be treated with dilute ammonia or ethanolic KOH to decompose the alkylating agent before disposal [5].
References
Finkelstein Reaction Mechanism: Eymur, S., et al. "Nucleophilic substitution reactions of
-chloroacetamides." Journal of Chemical Sciences, 2018.
Iodide Catalysis in Amide Synthesis: Pace, V., et al. "The Finkelstein Reaction: A New Life for an Old Reaction." Advanced Synthesis & Catalysis, 2014.
Morpholinone Synthesis: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications, 2019.[2]
Kinetic Studies: Lee, K.S., et al. "Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide." Organic & Biomolecular Chemistry, 2003.[3]
Safety Data: Sigma-Aldrich Safety Data Sheet, 2-Chloro-N-phenylacetamide.
Application Note: Real-Time Monitoring and Quantification of N-allyl-2-chloro-N-phenylacetamide Synthesis using Chromatographic and Spectroscopic Techniques
Abstract This application note provides a comprehensive guide to the analytical methodologies for monitoring the synthesis of N-allyl-2-chloro-N-phenylacetamide, a key intermediate in various chemical manufacturing proce...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the analytical methodologies for monitoring the synthesis of N-allyl-2-chloro-N-phenylacetamide, a key intermediate in various chemical manufacturing processes. The synthesis, typically achieved through the N-acylation of N-allylaniline with chloroacetyl chloride, requires precise monitoring to optimize reaction conditions, maximize yield, and ensure product purity. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identification of products and byproducts, and in-situ Fourier Transform Infrared (FTIR) spectroscopy for real-time reaction tracking. These methods provide a robust framework for researchers and process chemists to effectively control and understand the dynamics of this important chemical transformation.
Introduction: The Rationale for Rigorous Reaction Monitoring
The synthesis of N-allyl-2-chloro-N-phenylacetamide is a fundamental reaction in organic synthesis, yielding a versatile bifunctional molecule. The presence of both an allylic group and a reactive chloroacetamide moiety makes it a valuable precursor for the synthesis of a wide range of compounds, including herbicides and potential pharmaceutical agents.[1] The efficiency and selectivity of the acylation reaction are paramount for the economic viability and safety of the overall process.
Inadequate monitoring can lead to the formation of impurities, such as the product of double acylation or unreacted starting materials, which can complicate downstream processing and compromise the quality of the final product. Therefore, the implementation of robust analytical methods is not merely a quality control measure but a critical component of process development and optimization. This guide provides the scientific principles and step-by-step protocols for three complementary analytical techniques to ensure a comprehensive understanding and control of the N-allyl-2-chloro-N-phenylacetamide synthesis.
Reaction Scheme and Key Analytes
The primary reaction involves the acylation of N-allylaniline with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
N-allylaniline (Starting Material): The nucleophilic secondary amine that undergoes acylation.
Chloroacetyl Chloride (Starting Material): The electrophilic acylating agent. Due to its high reactivity and moisture sensitivity, it is often monitored indirectly through the appearance of the product and disappearance of N-allylaniline.
N-allyl-2-chloro-N-phenylacetamide (Product): The target molecule. Accurate quantification is essential for determining reaction yield and kinetics.
N,N-diallylaniline (Potential Impurity in Starting Material): A common byproduct in the synthesis of N-allylaniline, which can also undergo acylation to form an impurity.[2]
2-chloro-N-(N,N-diallylphenyl)acetamide (Potential Byproduct): The product of the reaction between N,N-diallylaniline and chloroacetyl chloride.
Principles of Analytical Techniques
A multi-faceted analytical approach provides a holistic view of the reaction progress.
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative analysis. A reversed-phase HPLC method can effectively separate the non-polar to moderately polar analytes in the reaction mixture. UV detection is suitable as all key aromatic compounds possess a chromophore. By using a calibration curve with a known standard, the concentration of the starting material and product can be accurately determined over time.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds in the reaction mixture.[3] The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides fragmentation patterns that act as a "molecular fingerprint" for each compound, enabling confident identification of the product and potential byproducts.[3]
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR allows for real-time, continuous monitoring of the reaction without the need for sampling.[4] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of functional groups can be tracked.[4] For this reaction, the disappearance of the N-H stretch of the secondary amine starting material and the appearance of the amide C=O stretch of the product are key spectral features to monitor.[5] This technique is invaluable for understanding reaction kinetics and identifying the onset of reaction completion.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This protocol provides a starting point for developing a validated HPLC method. Optimization may be required based on the specific reaction conditions and available instrumentation.
Instrumentation:
HPLC system with a UV-Vis detector
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Autosampler
Data acquisition and processing software
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for improved peak shape)
N-allyl-2-chloro-N-phenylacetamide standard (for calibration)
N-allylaniline standard (for calibration)
Protocol:
Sample Preparation:
At specified time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction and prevent further changes. A dilution factor of 100-1000 is typical.
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions (Isocratic Method):
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
UV Detection Wavelength: 254 nm (or an optimized wavelength determined by UV scan of the analytes)
Calibration:
Prepare a series of standard solutions of N-allyl-2-chloro-N-phenylacetamide and N-allylaniline of known concentrations in the diluent.
Inject each standard solution into the HPLC system and record the peak area.
Construct a calibration curve by plotting the peak area versus the concentration for each analyte.
Data Analysis:
Inject the prepared reaction samples.
Identify the peaks corresponding to N-allylaniline and N-allyl-2-chloro-N-phenylacetamide based on their retention times compared to the standards.
Quantify the concentration of each analyte in the samples using the calibration curves.
Plot the concentration of the starting material and product versus time to monitor the reaction progress and determine the yield.
Visualization of HPLC Workflow:
Caption: Workflow for quantitative analysis of the reaction mixture by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product and Byproduct Identification
This protocol is designed for the qualitative identification of the reaction components.
Instrumentation:
Gas chromatograph with a mass selective detector (MSD)
Capillary column suitable for semi-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Autosampler
Data acquisition and analysis software with a mass spectral library (e.g., NIST)
Reagents:
Dichloromethane or ethyl acetate (GC grade)
Anhydrous sodium sulfate
Protocol:
Sample Preparation:
At the end of the reaction, or at selected time points, take an aliquot of the reaction mixture.
Perform a liquid-liquid extraction. For example, dilute the aliquot with water and extract with dichloromethane or ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate.
Dilute the dried organic extract to a suitable concentration for GC-MS analysis.
GC-MS Conditions:
Injector Temperature: 250 °C
Injection Mode: Split (e.g., 20:1 split ratio)
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes
Ramp: 15 °C/min to 280 °C
Hold at 280 °C for 5 minutes
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Scan Range: 40-400 amu
Data Analysis:
Identify the peaks in the total ion chromatogram (TIC).
For each peak, obtain the mass spectrum.
Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the compounds.
Analyze the fragmentation patterns to confirm the structures of the starting materials, product, and any potential byproducts.
Caption: Schematic of the in-situ FTIR monitoring setup.
Data Presentation and Interpretation
Table 1: Expected Retention Times and Masses of Key Analytes
Compound
Expected HPLC Retention Time (min)
Molecular Weight ( g/mol )
Key Mass Fragments (m/z) in GC-MS
N-allylaniline
Shorter
133.19
133, 132, 106, 77
N-allyl-2-chloro-N-phenylacetamide
Longer
209.67
209, 174, 132, 77
N,N-diallylaniline
Shorter
173.26
173, 132, 106, 77
2-chloro-N-(N,N-diallylphenyl)acetamide
Longer
249.74
249, 214, 172, 132
Note: Retention times are relative and will depend on the specific HPLC conditions used.
Table 2: Key Infrared Absorption Frequencies
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Change During Reaction
N-H (in N-allylaniline)
Stretch
~3400-3300
Disappears
C=O (in Product)
Amide I Stretch
~1670-1630
Appears and increases
Conclusion
The analytical methods detailed in this application note provide a robust and comprehensive framework for monitoring the synthesis of N-allyl-2-chloro-N-phenylacetamide. The combination of quantitative HPLC, qualitative GC-MS, and real-time in-situ FTIR offers a multi-dimensional understanding of the reaction, enabling precise control over reaction parameters, optimization of yield, and assurance of product purity. By implementing these protocols, researchers and process chemists can enhance the efficiency, safety, and reproducibility of this important chemical transformation.
References
Gowda, B. T., Kozˇı´sˇek, J., Tokarcˇı´k, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o987.
Mettler Toledo. (n.d.). Amide Synthesis via a Reactive Acid Chloride Intermediate. Retrieved from [Link]
Nugraha, A. S., & Nandiyanto, A. B. D. (2021). How to Read and Interpret GC-MS Spectra: A Step-by-Step Approach. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206.
ResearchGate. (2016). Scheme of synthesis of N-allyl-4-chloroaniline and the byproduct N,N-diallyl-4-chloroaniline. Retrieved from [Link]
Singh, R., Kumar, A., & Singh, P. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
Bobonazarova, S. H., Abdushukurov, A. K., Yusufov, M. S., Islamova, Y. O., & Azimova, G. Z. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]
Royal Society of Chemistry. (2018). Supplementary information. Retrieved from [Link]
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
Foti, C., et al. (2021). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. Life, 11(8), 843.
Mettler Toledo. (n.d.). In situ FTIR for Monitoring Amide Bond Formation. Retrieved from [Link]
ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
Wirth, M., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 552-558.
Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o987.
ResearchGate. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. Retrieved from [Link]
Vuckovic, D. (2013). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Analytical Chemistry, 85(2), 797-806.
Nugraha, A. S., & Nandiyanto, A. B. D. (2021). How to Read and Interpret GC-MS Spectra: A Step-by-Step Approach. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206.
Application Notes and Protocols for N-allyl-2-chloro-N-phenylacetamide in Biological Assays
Introduction: Unveiling the Bioactivity of N-allyl-2-chloro-N-phenylacetamide N-allyl-2-chloro-N-phenylacetamide is a member of the chloroacetanilide chemical class, a group of compounds recognized for their significant...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Bioactivity of N-allyl-2-chloro-N-phenylacetamide
N-allyl-2-chloro-N-phenylacetamide is a member of the chloroacetanilide chemical class, a group of compounds recognized for their significant biological activities, most notably as herbicides.[1][2] Its structural analog, Alachlor, is a well-documented herbicide that acts by inhibiting protein synthesis and root growth in susceptible plants.[3][4] The core mechanism of chloroacetanilides involves an electrophilic moiety that can react with biological macromolecules, leading to protein damage and disruption of cellular homeostasis.[1][2] This reactivity makes N-allyl-2-chloro-N-phenylacetamide a compound of interest for broader biological screening, beyond its potential herbicidal applications.
Recent research into related phenylacetamide structures has revealed a wider range of bioactivities, including potential as antidepressant agents acting as monoamine oxidase (MAO) inhibitors.[5] This suggests that N-allyl-2-chloro-N-phenylacetamide and its derivatives could be valuable tools for researchers in drug discovery and toxicology.
These application notes provide a detailed protocol for assessing the cytotoxic effects of N-allyl-2-chloro-N-phenylacetamide in a mammalian cell line, a foundational assay for understanding its biological impact.
Mechanism of Action: The Electrophilic Nature of Chloroacetanilides
Chloroacetanilide herbicides, including N-allyl-2-chloro-N-phenylacetamide, are characterized by a reactive electrophilic group.[1][2] This chemical feature allows them to form covalent adducts with cellular nucleophiles, most notably cysteine residues in proteins.[1] This interaction can lead to protein misfolding and aggregation, disrupting cellular proteostasis and triggering stress responses.[1][2] In plants, a key mode of action is the inhibition of elongase and geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes, which are crucial for protein synthesis and root development.[3][6]
While the herbicidal activity is well-established for this class of compounds, the potential for off-target effects in other biological systems warrants investigation. The protocols outlined below are designed to quantify the cytotoxic effects of N-allyl-2-chloro-N-phenylacetamide, providing a baseline for further mechanistic studies.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the overall workflow for determining the cytotoxic potential of N-allyl-2-chloro-N-phenylacetamide using an in vitro cell-based assay.
Caption: Workflow for in vitro cytotoxicity assessment of N-allyl-2-chloro-N-phenylacetamide.
Detailed Protocol: In Vitro Cytotoxicity Assay Using the MTT Method
This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of N-allyl-2-chloro-N-phenylacetamide in a selected mammalian cell line (e.g., HEK293T, Caco-2, or HepG2). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[7]
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
Phosphate-buffered saline (PBS), sterile
Trypsin-EDTA solution
MTT solution (5 mg/mL in PBS), sterile-filtered
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
96-well flat-bottom cell culture plates
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Preparation of Stock Solution:
Prepare a 100 mM stock solution of N-allyl-2-chloro-N-phenylacetamide in DMSO.
Store the stock solution at -20°C, protected from light.
Cell Seeding:
Culture the selected cell line to ~80% confluency.
Harvest the cells using trypsin-EDTA and resuspend in complete medium.
Count the cells and adjust the density to 1 x 10^5 cells/mL.
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Treatment:
Prepare a series of working solutions by serially diluting the 100 mM stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions.
Incubate the plate for another 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
MTT Assay:
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
After the incubation, carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently pipette up and down to ensure complete solubilization.
Incubate the plate for at least 15 minutes at room temperature in the dark.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Plot the % cell viability against the logarithm of the compound concentration.
Determine the IC50 value, the concentration at which 50% of cell viability is inhibited, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Expected Results and Data Presentation
The results of the cytotoxicity assay should demonstrate a dose-dependent decrease in cell viability with increasing concentrations of N-allyl-2-chloro-N-phenylacetamide. The data can be presented in a table and a dose-response curve.
Table 1: Example Cytotoxicity Data for N-allyl-2-chloro-N-phenylacetamide on HEK293T cells (48h exposure)
Concentration (µM)
Average Absorbance (570 nm)
% Cell Viability
Vehicle Control (0)
1.25
100
0.1
1.22
97.6
1
1.15
92.0
10
0.85
68.0
25
0.63
50.4
50
0.35
28.0
100
0.15
12.0
Safety and Handling Precautions
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection when handling the compound.[9][10]
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Do not eat, drink, or smoke when using this product.[10] Wash hands and any exposed skin thoroughly after handling.[11][12]
Storage: Store in a well-ventilated place. Keep the container tightly closed.[11][12]
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]
Troubleshooting
Issue
Possible Cause
Solution
High variability between replicate wells
Inconsistent cell seeding or pipetting errors
Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents.
No dose-response observed
Compound is not cytotoxic at the tested concentrations, or compound precipitated out of solution
Increase the concentration range. Check the solubility of the compound in the culture medium.
Low signal in all wells
Insufficient cell number or incubation time
Optimize cell seeding density and incubation times for the specific cell line.
Further Applications and Future Directions
The cytotoxicity data obtained from this protocol serves as a critical first step in characterizing the biological activity of N-allyl-2-chloro-N-phenylacetamide. Based on these initial findings, further investigations can be pursued:
Mechanism of Action Studies: Investigate the specific cellular pathways affected by the compound, such as apoptosis, cell cycle arrest, or induction of oxidative stress.
Protein Damage and Misfolding Assays: Employ techniques like Western blotting for markers of the unfolded protein response (UPR) or proteomics-based approaches to identify protein targets.[1]
Herbicidal Activity Screening: Conduct whole-plant or seed germination assays to evaluate its potential as a herbicide.[13]
Comparative Toxicology: Compare the cytotoxicity of N-allyl-2-chloro-N-phenylacetamide with other chloroacetanilide herbicides to understand structure-activity relationships.
Levin, E. D., & Rezvani, A. H. (1993). An evaluation of the carcinogenic potential of the herbicide alachlor to man. Regulatory toxicology and pharmacology, 18(2), 236–244. [Link]
Illinois Department of Public Health. Alachlor and Atrazine In Groundwater Fact Sheet. [Link]
World Health Organization. (1996). Alachlor in Drinking-water. [Link]
Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 193-211. [Link]
Zecha, J., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1776-1786. [Link]
Minnesota Department of Health. Alachlor and Drinking Water. [Link]
Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o987. [Link]
Singh, R., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 188-191. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 14417037, N-allyl-2-chloro-N-phenylacetamide. [Link]
Fernandes, V. C., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences, 23(14), 7622. [Link]
Biagini, R. E., et al. (1995). Biological monitoring of commercial pesticide applicators for urine metabolites of the herbicide alachlor. American Industrial Hygiene Association Journal, 56(9), 883-889. [Link]
Zecha, J., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. bioRxiv. [Link]
Centers for Disease Control and Prevention. (1995). Biological monitoring of commercial pesticide applicators for urine metabolites of the herbicide alachlor. [Link]
Mercadante, V., et al. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. Foods, 10(5), 1049. [Link]
Das, A. C., & Dey, S. (2012). Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. Environmental toxicology and pharmacology, 34(2), 307-314. [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. [Link]
Fernandes, V. C., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. ResearchGate. [Link]
Klementova, S., et al. (2022). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. Catalysts, 12(10), 1148. [Link]
Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening. [Link]
Guyton, K. Z., et al. (2016). Carcinogenicity of atrazine, alachlor, and vinclozolin. The Lancet Oncology, 17(12), 1637-1638. [Link]
Chem Service. (2015). Safety Data Sheet: N,N-Diallyl-2-chloroacetamide. [Link]
Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments : JoVE, (101), 52777. [Link]
Li, M., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and therapeutic medicine, 21(4), 384. [Link]
Gowda, B. T., et al. (2011). 2-Chloro-N-methyl-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o193. [Link]
developing novel compounds from N-allyl-2-chloro-N-phenylacetamide
Application Note: High-Efficiency Development of Novel -Lactam Scaffolds via ATRC of N-Allyl-2-chloro-N-phenylacetamide Abstract This application note details the strategic development of novel heterocyclic compounds der...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Development of Novel
-Lactam Scaffolds via ATRC of N-Allyl-2-chloro-N-phenylacetamide
Abstract
This application note details the strategic development of novel heterocyclic compounds derived from N-allyl-2-chloro-N-phenylacetamide . While simple in structure, this molecule serves as a potent "linchpin" substrate for Atom Transfer Radical Cyclization (ATRC) , enabling the rapid construction of 1-phenyl-4-(chloromethyl)pyrrolidin-2-one scaffolds. These
-lactam cores are ubiquitous in medicinal chemistry, serving as the backbone for nootropic agents (racetams), anticonvulsants, and antimicrobial agents. This guide provides validated protocols for the synthesis of the precursor, its transition-metal-catalyzed cyclization, and downstream functionalization strategies to generate diverse chemical libraries.
Strategic Utility & Retrosynthetic Analysis
The transformation of N-allyl-2-chloro-N-phenylacetamide relies on the reactivity of the
-chloro amide bond and the pendant alkene. Through a metal-catalyzed radical mechanism, the linear precursor is cyclized into a 5-membered lactam.
Key Advantages:
Atom Economy: The ATRC reaction is 100% atom economical; the chlorine atom is transferred, not lost.
Handle for Diversity: The product contains a primary alkyl chloride (chloromethyl group), which acts as an electrophilic handle for
displacement with amines, azides, or thiols, facilitating rapid library expansion.
Diagram 1: Synthetic Workflow & Logic
Caption: Linear synthetic pathway transforming raw materials into a divergent chemical library via the central ATRC node.
Protocol A: Synthesis of the Core Scaffold
Before cyclization, the linear substrate must be synthesized with high purity. Impurities such as unreacted aniline can poison the radical catalysts in the next step.
Objective: Synthesis of N-allyl-2-chloro-N-phenylacetamide.
Scale: 10 mmol.
Materials
N-Allylaniline (Commercial or synthesized via aniline alkylation)
Chloroacetyl chloride (1.2 equiv)
Triethylamine (
, 1.5 equiv)
Dichloromethane (DCM, anhydrous)
HCl, Sat. , Brine
Step-by-Step Methodology
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Dissolve N-allylaniline (1.33 g, 10 mmol) in 40 mL of anhydrous DCM. Cool the solution to 0°C in an ice-water bath.
Base Addition: Add triethylamine (2.1 mL, 15 mmol) dropwise.
Acylation: Add chloroacetyl chloride (0.95 mL, 12 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic reaction. Evolution of HCl fumes.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Workup:
Quench with 20 mL water.
Wash organic layer with
HCl (2 x 20 mL) to remove excess amine/base.
Wash with Sat.
(2 x 20 mL) and Brine (1 x 20 mL).
Purification: Dry over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) if necessary, though crystallization from hexanes often suffices.
Validation Criteria:
1H NMR (
): Look for the singlet at 4.0 ppm (2H, ) and the characteristic allyl pattern (multiplets at 5.8 and 5.2 ppm).
Protocol B: Atom Transfer Radical Cyclization (ATRC)
This is the critical step. We utilize a Ruthenium-catalyzed approach for its robustness and ease of handling compared to copper systems which are more sensitive to oxidation.
Objective: Cyclization to 1-phenyl-4-(chloromethyl)pyrrolidin-2-one.
Mechanism: Kharasch Addition / 5-exo-trig cyclization.
Diagram 2: Catalytic Cycle (ATRC)
Caption: Ruthenium-mediated radical transfer cycle. The chlorine atom shuttles from the alpha-position to the gamma-position.
Materials
Substrate: N-Allyl-2-chloro-N-phenylacetamide (from Protocol A)
Solvent: Toluene or Benzene (Degassed is critical)
Temperature: 80-110°C
Step-by-Step Methodology
Degassing: Oxygen is a radical scavenger and will kill the reaction. Place Toluene (0.1 M concentration relative to substrate) in a Schlenk flask and sparge with Argon for 20 minutes.
Assembly: Add the substrate (1.0 equiv) and
(0.02 equiv) to the flask under Argon flow.
Reaction: Seal the flask and heat to 100°C (reflux) for 4-12 hours.
Note: The solution usually turns from brown to green/black as the reaction progresses.
Monitoring: Monitor by TLC. The product is more polar than the starting material.
Workup: Cool to RT. Concentrate the solvent directly.
Purification: The Ru catalyst can be difficult to remove. Filter the residue through a short pad of silica gel using EtOAc to remove the bulk metal, then perform flash chromatography (Hexanes/EtOAc gradient).
Data Summary Table: Optimization Parameters
Parameter
Condition A (Standard)
Condition B (High Speed)
Condition C (Green)
Catalyst
(2 mol%)
(10 mol%) / TPMA
(Photoredox)
Solvent
Toluene (100°C)
DCM (RT)
MeCN (Blue LED)
Time
6 Hours
1 Hour
12 Hours
Yield
85-92%
88-95%
60-75%
Notes
Robust, easy setup
Requires glovebox/strict free
Metal-free, lower yield
Protocol C: Post-Cyclization Functionalization
The resulting 1-phenyl-4-(chloromethyl)pyrrolidin-2-one contains a primary alkyl chloride. This is a "spring-loaded" electrophile for generating libraries.
Experiment: Synthesis of 4-(aminomethyl) analogs (Potential CNS activity).
Reagents: Cyclized Scaffold (1 equiv), Secondary Amine (e.g., Morpholine, Piperidine) (3 equiv), KI (0.1 equiv, catalyst), DMF (0.5 M).
Procedure:
Dissolve scaffold in DMF.
Add amine and Potassium Iodide (Finkelstein activation).
Nagashima, H., et al. "Ruthenium-catalyzed radical cyclization of N-allyl-alpha-haloacetamides: An efficient synthesis of lactams." Journal of Organic Chemistry, 1989.
Application Note: In Vitro Evaluation of N-Allyl-2-chloro-N-phenylacetamide Derivatives
Executive Summary This application note details the protocol for evaluating N-allyl-2-chloro-N-phenylacetamide derivatives as potential covalent inhibitors. Unlike reversible drugs, these compounds utilize an -chloroacet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for evaluating N-allyl-2-chloro-N-phenylacetamide derivatives as potential covalent inhibitors. Unlike reversible drugs, these compounds utilize an
-chloroacetamide "warhead" to form irreversible covalent bonds with nucleophilic cysteine residues on target proteins.
The N-allyl moiety introduces specific lipophilic properties and steric constraints distinct from common herbicide analogs (e.g., Propachlor). Therefore, testing must balance electrophilic reactivity (to ensure target engagement) against chemical stability (to prevent off-target toxicity).
Key Applications
Anticancer Screening: Evaluation of cytotoxicity against solid tumor lines (e.g., MCF-7, PC3).
Covalent Inhibitor Design: Assessing the "tunability" of the chloroacetamide warhead.
Proteomic Profiling: Using the allyl group as a handle for structure-activity relationship (SAR) studies.
Chemical Mechanism & Rationale
The core mechanism of action is a nucleophilic substitution (
) reaction. The sulfur atom of a cysteine residue attacks the -carbon of the acetamide, displacing the chloride ion.
Reaction Pathway
The N-allyl group modulates the electron density of the amide nitrogen, subtly altering the electrophilicity of the
-carbon compared to N-alkyl analogs.
Caption:
reaction mechanism of cysteine-mediated alkylation of the chloroacetamide warhead.
) of the derivative.
Rationale: Compounds that react too slowly will be ineffective drugs; those that react too quickly will be neutralized by cytosolic Glutathione (GSH) before reaching their target.
Materials
Test Compound: 10 mM stock in DMSO.
L-Glutathione (GSH): Reduced, 50 mM stock in PBS.
Internal Standard: Caffeine or Indomethacin (non-reactive).
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Analysis: HPLC-UV or LC-MS.
Protocol
Preparation: Prepare a reaction mixture containing:
Quenching: Immediately quench samples with 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.
Quantification: Analyze the disappearance of the parent compound peak via HPLC/LC-MS relative to the internal standard.
Data Analysis
Plot
vs. time. The slope of the line is .
Calculate the second-order rate constant ():
Target Range: Successful covalent drugs often have values between and .
Module B: In Vitro Cytotoxicity (MTT/MTS Assay)
Objective: Determine the
in relevant cancer cell lines.
Critical Note: The N-allyl group is metabolically active. In liver cells (HepG2), it may be epoxidized. For initial screening, use non-metabolic lines (e.g., MCF-7 breast cancer, PC-3 prostate).
Protocol
Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Allow attachment for 24 hours.
Treatment:
Prepare serial dilutions of the N-allyl derivative (e.g., 0.1 µM to 100 µM) in culture media.
Control 1 (Vehicle): 0.1% DMSO.
Control 2 (Positive): Doxorubicin or a known alkylator like Iodoacetamide (non-selective).
Control 3 (Negative): N-allyl-N-phenylacetamide (non-chlorinated analog) to assess toxicity of the scaffold itself without the warhead.
Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO2.
Development:
Add 20 µL MTS/MTT reagent per well.
Incubate 1–4 hours until purple formazan crystals form.
Objective: Verify that the cytotoxicity is due to cysteine alkylation and not general off-target effects.
Concept: If the N-allyl derivative binds cysteines, it will block the binding of a fluorescent thiol-reactive probe.
Workflow Diagram
Caption: Gel-based competitive ABPP workflow to validate cysteine engagement.
Protocol
Lysate Prep: Prepare cell lysate (1 mg/mL) in PBS. Avoid DTT or Mercaptoethanol (they will react with the drug).
Pre-incubation: Treat lysate with Test Compound (10 µM and 100 µM) for 1 hour at 37°C.
Labeling: Add Iodoacetamide-Fluorescein (IAA-Fluo) or Rhodamine (1 µM) for 30 mins in the dark.
Analysis: Run SDS-PAGE. Scan the gel for fluorescence.
Result: Successful binding is indicated by a loss of fluorescent bands in the treated lanes compared to the DMSO control.
Scientific Integrity & Troubleshooting (E-E-A-T)
Stability of the N-Allyl Group
The allyl group is susceptible to oxidation.
Storage: Store solid compounds at -20°C under argon.
Solution: Make fresh DMSO stocks immediately before assays. Do not store dilute aqueous solutions.
False Positives in Cytotoxicity
Chloroacetamides can generate Reactive Oxygen Species (ROS) if they deplete cellular GSH pools entirely.
Control: Co-treat with N-Acetyl Cysteine (NAC) (2 mM). If NAC rescues the cells, the toxicity is likely ROS-driven or due to non-specific alkylation, rather than specific target inhibition.
Methionine Oxidation Artifacts
In proteomic analysis, chloroacetamides can induce methionine oxidation more than iodoacetamide [1].[3]
Mitigation: When performing mass spectrometry on these samples, use strictly controlled pH (7.5–8.0) and minimize light exposure.
References
Muller, J., et al. (2020). "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteome Research.
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.
Aremu, O. I., et al. (2021).[4] "A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth."[5] International Journal of Molecular Sciences.
Schneekloth, J. S., et al. (2023).[6] "Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles."[1][2] ACS Chemical Biology.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-allyl-2-chloro-N-phenylacetamide
Introduction: The Versatility of N-allyl-2-chloro-N-phenylacetamide in Heterocyclic Synthesis For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds remains a co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of N-allyl-2-chloro-N-phenylacetamide in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] N-allyl-2-chloro-N-phenylacetamide has emerged as a highly versatile and valuable precursor for the construction of a variety of nitrogen-containing heterocycles, particularly substituted γ-lactams and oxindoles. Its utility stems from the presence of two key reactive functionalities: an allylic double bond and a reactive carbon-chlorine bond, which can be selectively targeted to initiate cyclization through various mechanistic pathways.
This comprehensive guide provides detailed application notes and protocols for the synthesis of heterocyclic compounds from N-allyl-2-chloro-N-phenylacetamide. We will delve into the mechanistic underpinnings of several powerful synthetic strategies, including radical cyclizations (both tin-mediated and tin-free), transition metal-catalyzed reactions, and modern photoredox methods. Each section is designed to not only provide step-by-step experimental procedures but also to offer insights into the causality behind the choice of reagents and reaction conditions, empowering researchers to adapt and innovate in their own synthetic endeavors.
Part 1: Synthesis of the Precursor: N-allyl-2-chloro-N-phenylacetamide
A reliable and efficient synthesis of the starting material is paramount for any synthetic campaign. N-allyl-2-chloro-N-phenylacetamide can be readily prepared from commercially available reagents.
Protocol 1: Synthesis of N-allyl-2-chloro-N-phenylacetamide
This protocol describes the acylation of N-allylaniline with chloroacetyl chloride.
Materials:
N-allylaniline
Chloroacetyl chloride
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Standard laboratory glassware
Magnetic stirrer
Procedure:
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-allylaniline (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane.
Cool the mixture to 0 °C using an ice bath.
Slowly add chloroacetyl chloride (1.1 equiv.) dropwise to the stirred solution. Caution: Chloroacetyl chloride is corrosive and moisture-sensitive. This addition is exothermic.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure N-allyl-2-chloro-N-phenylacetamide.[2]
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Radical Cyclization Strategies for the Synthesis of γ-Lactams
Radical cyclizations are a powerful class of reactions for the formation of cyclic systems, and they are particularly well-suited for the cyclization of N-allyl-2-chloro-N-phenylacetamide to form γ-lactam derivatives.[3][4][5] The general mechanism involves the generation of an α-acyl radical which then undergoes an intramolecular addition to the tethered alkene.
Tin-Mediated Radical Cyclization
The classical approach to radical cyclization often employs organotin reagents, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[6]
Causality Behind Experimental Choices:
Tributyltin Hydride (Bu₃SnH): Serves as a radical chain carrier. The relatively weak Sn-H bond allows it to donate a hydrogen atom to the cyclized radical, propagating the chain reaction.
AIBN: A thermal radical initiator. Upon heating, it decomposes to generate nitrogen gas and two cyanoisopropyl radicals, which initiate the radical chain process.[7]
Solvent: Anhydrous and deoxygenated solvents like benzene or toluene are used to prevent quenching of the radical intermediates.
Concentration: High dilution conditions are often employed to favor the intramolecular cyclization over intermolecular reactions.
Protocol 2: Tin-Mediated Radical Cyclization of N-allyl-2-chloro-N-phenylacetamide
Materials:
N-allyl-2-chloro-N-phenylacetamide
Tributyltin hydride (Bu₃SnH)
Azobisisobutyronitrile (AIBN)
Anhydrous, deoxygenated benzene or toluene
Rotary evaporator
Reflux condenser
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a solution of N-allyl-2-chloro-N-phenylacetamide (1.0 equiv.) in anhydrous, deoxygenated benzene (to a final concentration of ~0.02 M).
Add AIBN (0.1-0.2 equiv.).
Heat the solution to reflux (approximately 80 °C for benzene).
Slowly add a solution of Bu₃SnH (1.1-1.5 equiv.) in the same solvent via a syringe pump over several hours.
After the addition is complete, continue to reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
The crude product, which contains tin byproducts, can be purified by flash chromatography on silica gel. Note: Tin byproducts can be challenging to remove. A common workup procedure involves partitioning the crude mixture between acetonitrile and hexane; the tin salts are more soluble in acetonitrile.
Tin-Free Radical Cyclization
Due to the toxicity of organotin compounds, tin-free radical cyclization methods have been developed as more environmentally benign alternatives. One such method utilizes tris(trimethylsilyl)silane (TTMSS) as the radical chain carrier.[8][9]
Causality Behind Experimental Choices:
Tris(trimethylsilyl)silane (TTMSS): A less toxic alternative to Bu₃SnH. The Si-H bond is weaker than a C-H bond, allowing it to function as a hydrogen atom donor.
Initiator: AIBN or other suitable radical initiators can be used. Photochemical initiation can also be employed.
Protocol 3: Tin-Free Radical Cyclization using TTMSS
Materials:
N-allyl-2-chloro-N-phenylacetamide
Tris(trimethylsilyl)silane (TTMSS)
Azobisisobutyronitrile (AIBN)
Anhydrous, deoxygenated toluene
Standard radical reaction setup
Procedure:
Follow a similar setup as described in Protocol 2.
To a solution of N-allyl-2-chloro-N-phenylacetamide (1.0 equiv.) in anhydrous, deoxygenated toluene, add AIBN (0.1-0.2 equiv.).
Heat the mixture to reflux.
Slowly add TTMSS (1.2-1.5 equiv.) over several hours.
Monitor the reaction by TLC and work up as described in Protocol 2. The purification is significantly simpler due to the absence of tin byproducts.
Part 3: Transition Metal-Catalyzed Cyclizations
Transition metal catalysis offers a powerful and often more selective alternative to radical cyclizations for the synthesis of heterocyclic compounds from N-allyl-2-chloro-N-phenylacetamide. Palladium and copper are the most commonly employed metals for these transformations.
The palladium-catalyzed intramolecular Heck reaction is a versatile method for the formation of C-C bonds.[10] In the case of N-allyl-2-chloro-N-phenylacetamide, this reaction can be used to synthesize 3-methyleneoxindoles.
Causality Behind Experimental Choices:
Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst.
Ligand: Bulky, electron-rich phosphine ligands, such as triphenylphosphine (PPh₃) or 2-(di-tert-butylphosphino)biphenyl, are often used to stabilize the palladium catalyst and promote the desired reactivity.[11]
Base: A base, such as triethylamine or sodium carbonate, is required to neutralize the HX generated during the catalytic cycle.[12]
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used.
Triphenylphosphine (PPh₃) or other suitable ligand
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
Standard inert atmosphere reaction setup
Procedure:
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 5 mol%), the phosphine ligand (e.g., 10 mol%), and the base (e.g., 2.0 equiv.).
Add a solution of N-allyl-2-chloro-N-phenylacetamide (1.0 equiv.) in anhydrous DMF.
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction by TLC.
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC)
Copper-catalyzed ATRC is an efficient method for the cyclization of halo-substituted amides.[13][14] This method offers a milder alternative to traditional radical cyclizations.
Causality Behind Experimental Choices:
Copper Catalyst: A copper(I) species, such as CuCl or CuBr, is the active catalyst that facilitates the homolytic cleavage of the C-Cl bond.
Ligand: Nitrogen-based ligands, such as tris(2-dimethylaminoethyl)amine (Me₆TREN) or tetramethylethylenediamine (TMEDA), are used to solubilize the copper salt and modulate its reactivity.
Solvent: A variety of organic solvents can be used, with the choice often influencing the reaction rate and selectivity.
Protocol 5: Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC)
Materials:
N-allyl-2-chloro-N-phenylacetamide
Copper(I) chloride (CuCl)
Tris(2-dimethylaminoethyl)amine (Me₆TREN) or TMEDA
Anhydrous and deoxygenated solvent (e.g., toluene or dichloromethane)
Inert atmosphere setup
Procedure:
In a glovebox or under a strictly inert atmosphere, add CuCl (e.g., 10 mol%) and the ligand (e.g., 10 mol%) to a dry reaction vessel.
Add the anhydrous, deoxygenated solvent, followed by the N-allyl-2-chloro-N-phenylacetamide (1.0 equiv.).
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
Upon completion, the reaction mixture is typically filtered through a short plug of silica gel to remove the copper catalyst, and the filtrate is concentrated.
The crude product is then purified by column chromatography.
Part 4: Photoredox-Catalyzed Cyclization
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis.[15][16] This approach allows for the generation of radicals under mild conditions, often at room temperature, using a photocatalyst and a light source.
Causality Behind Experimental Choices:
Photocatalyst: Ruthenium or iridium complexes (e.g., Ru(bpy)₃Cl₂) or organic dyes are commonly used. They absorb visible light and initiate a single-electron transfer (SET) process.[17][18]
Light Source: Blue LEDs are a common and convenient light source for these reactions.
Solvent: The choice of solvent is crucial and should be transparent to the wavelength of light being used.
dot
Caption: General Workflow for Photoredox Catalysis.
Anhydrous and deoxygenated solvent (e.g., acetonitrile or DMF)
Visible light source (e.g., blue LED lamp)
Standard reaction setup for photochemical reactions
Procedure:
To a reaction vessel, add N-allyl-2-chloro-N-phenylacetamide (1.0 equiv.) and the photocatalyst (e.g., 1-5 mol%).
Add the anhydrous, deoxygenated solvent.
Place the reaction vessel in front of the light source and stir at room temperature.
Monitor the reaction by TLC.
Upon completion, remove the light source and work up the reaction as described in the previous protocols.
Data Presentation: A Comparative Overview
The choice of synthetic method will depend on various factors, including the desired product, functional group tolerance, and available resources. The following table provides a comparative summary of the different methods discussed.
Method
Catalyst/Initiator
Key Reagents
Typical Conditions
Advantages
Disadvantages
Tin-Mediated Radical Cyclization
AIBN
Bu₃SnH
Refluxing benzene or toluene
Well-established, reliable
Toxic tin byproducts, difficult purification
Tin-Free Radical Cyclization
AIBN
TTMSS
Refluxing toluene
Less toxic, easier purification
TTMSS is more expensive than Bu₃SnH
Palladium-Catalyzed Cyclization
Pd(OAc)₂
Phosphine ligand, Base
80-120 °C in DMF or MeCN
High selectivity, good functional group tolerance
Requires a precious metal catalyst, can be sensitive to air and moisture
Copper-Catalyzed ATRC
CuCl
Nitrogen-based ligand
Room temp. to moderate heating
Mild conditions, inexpensive catalyst
Requires inert atmosphere, ligand optimization may be necessary
Photoredox Catalysis
Ru(bpy)₃Cl₂ or organic dye
-
Room temp., visible light
Very mild conditions, sustainable
Requires specialized photochemical setup
Conclusion and Future Outlook
N-allyl-2-chloro-N-phenylacetamide has proven to be a versatile and valuable building block for the synthesis of a range of important heterocyclic scaffolds. The methodologies outlined in this guide, from traditional radical cyclizations to modern transition metal-catalyzed and photoredox-mediated transformations, provide a comprehensive toolkit for researchers in organic synthesis and drug discovery. The choice of the optimal synthetic route will be dictated by the specific target molecule, desired scale, and available laboratory infrastructure. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the cyclization of such valuable precursors, further expanding their utility in the creation of novel and impactful molecules.
References
National Center for Biotechnology Information. (n.d.). Asymmetric Intermolecular Boron Heck-Type Reactions via Oxidative Palladium(II) Catalysis Using Chiral Tridentate NHC-Amidate-Alkoxide Ligands. In PubMed Central. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]
Soleimani-Amiri, S., Vessally, E., & Hosseinian, A. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 7(45), 28407-28418.
ResearchGate. (2017). Intramolecular cyclization of N-allyl propiolamides: A facile synthetic route to highly substituted γ-lactams (a review). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). Retrieved from [Link]
ResearchGate. (n.d.). Di-μ-hydroxy-bis(N,N,N′,N′-tetramethylenediamine)-Copper(II) Chloride [Cu(OH)×TMEDA]2Cl2: An Efficient, Practical Catalyst for Benzylation and Allylation of Amides. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Tin-Free Enantioselective Radical Reactions Using Silanes. In PubMed Central. Retrieved from [Link]
Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084-12085.
Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) 2-Chloro-N-phenylacetamide. Retrieved from [Link]
ResearchGate. (n.d.). Evaluation of the ligands and optimization of the reaction conditions. a. Retrieved from [Link]
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Retrieved from [Link]
Teplý, F. (2011). PHOTOREDOX CATALYSIS BY [Ru(bpy)3]2+ TO TRIGGER TRANSFORMATIONS OF ORGANIC MOLECULES.
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78-88.
Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. Retrieved from [Link]
Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113.
Organic Chemistry Portal. (n.d.). Tris(trimethylsilyl)silane, TTMSS. Retrieved from [Link]
Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of substituted oxindoles from alpha-chloroacetanilides via palladium-catalyzed C[bond]H functionalization. Journal of the American Chemical Society, 125(40), 12084-12085.
National Center for Biotechnology Information. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. In PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ligand-Promoted Copper-Catalyzed Radical Relay for Alkyl-Alkynylation of Alkenes. In PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. In PubMed Central. Retrieved from [Link]
Semantic Scholar. (2011). Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Tris(trimethylsilyl)silane and visible-light irradiation: a new metal- and additive-free photochemical process for the synthesis of indoles and oxindoles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. Retrieved from [Link]
IONiC / VIPEr. (2024). Synthesis and Characterization of a Ruthenium Photoredox Catalyst and Its Application to the Fluorination of an Aryloxyacetic Acid. Retrieved from [Link]
Asian Journal of Chemistry. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and investigation of Copper(II) complexes with N,N-dimethylacetamid-cyanoximate-ion: ONC(CN)C(O)N(CH3)2. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ligand and substrate effects during Pd-catalyzed cyclizations of alkyne-tethered cyclohexadienones. In PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Comparative study of anionic and radical cyclization for the preparation of 1,3-dimethylindans: highly stereoselective preparation of cis-1,3-disubstituted indans via intramolecular carbolithiation. In PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. In PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (2011). Palladium(II)-catalyzed oxidative cascade cyclization reactions of anilides and anilines: scope and mechanistic investigations. In PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. In PubMed Central. Retrieved from [Link]
Teplý, F. (2019). Visible-light photoredox catalysis with [Ru(bpy)3]2+: General principles and the twentieth-century roots. Physical Sciences Reviews, 4(s1).
ResearchGate. (n.d.). Tris(trimethylsilyl)silane (TTMSS). Retrieved from [Link]
Postigo, A., & Ferreri, C. (2011). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 16(12), 1138-1155.
Royal Society of Chemistry. (n.d.). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Retrieved from [Link]
Technical Support Center: N-allyl-2-chloro-N-phenylacetamide Synthesis
Welcome to the technical support guide for the synthesis of N-allyl-2-chloro-N-phenylacetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this syn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of N-allyl-2-chloro-N-phenylacetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthetic procedure. The guidance is structured to follow the typical experimental workflow, from initial setup to final product analysis.
Synthesis Overview & Mechanism
The synthesis of N-allyl-2-chloro-N-phenylacetamide is typically achieved via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction. In this process, N-allylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Core Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Troubleshooting Guide & FAQs
This section is organized by the experimental stage.
Part A: Reagents & Initial Setup
Question 1: My N-allylaniline is dark brown. Can I still use it?
Answer: It is highly discouraged. A dark brown color in N-allylaniline indicates significant oxidation and polymerization. Using impure starting material is a primary cause of low yields and difficult purification.
Causality: Anilines are susceptible to air oxidation, forming highly colored impurities that can interfere with the reaction and act as radical scavengers.
Expert Recommendation: Purify the N-allylaniline by distillation under reduced pressure before use. The freshly distilled product should be a pale yellow oil. Store it under an inert atmosphere (Nitrogen or Argon) and in an amber bottle to prevent degradation.
Question 2: Which base should I choose? Does it matter if I use pyridine, triethylamine, or an inorganic base like NaOH?
Answer: Yes, the choice of base is critical. For this acylation, a non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is generally preferred over inorganic bases like NaOH.
Expertise & Causality:
Organic Bases (Et₃N, Pyridine): These act solely as proton scavengers, neutralizing the HCl generated. This prevents the protonation of the N-allylaniline nitrogen, which would render it non-nucleophilic. Pyridine can sometimes act as a nucleophilic catalyst as well.
Inorganic Bases (NaOH, K₂CO₃): In an aqueous biphasic system (a typical Schotten-Baumann condition), these bases can rapidly hydrolyze the highly reactive 2-chloroacetyl chloride starting material to 2-chloroacetic acid. This side reaction consumes your electrophile, directly leading to a significant decrease in yield. Using an anhydrous organic solvent with an organic base avoids this issue.
Base Type
Recommended Solvent
Pros
Cons
Triethylamine
Anhydrous DCM, THF, Toluene
High reactivity, easily removed
Can form insoluble triethylammonium chloride salts
Pyridine
Anhydrous DCM, Chloroform
Can act as a nucleophilic catalyst
More difficult to remove under vacuum, potentially toxic
Aqueous NaOH
Biphasic (e.g., DCM/Water)
Inexpensive
High risk of 2-chloroacetyl chloride hydrolysis , emulsion formation
Question 3: My 2-chloroacetyl chloride has a yellow tint and fumes excessively. Is it still good?
Answer: 2-chloroacetyl chloride should be a colorless liquid. A yellow tint and excessive fuming suggest partial hydrolysis from exposure to atmospheric moisture. This hydrolysis produces HCl (fumes) and 2-chloroacetic acid. Using degraded reagent will lead to lower yields as you are introducing less of the active electrophile. It is best to use a fresh bottle or distill the material carefully.
Part B: Reaction Execution
Question 4: I've added all my reagents, but my TLC plate shows mostly unreacted N-allylaniline even after an hour. What's wrong?
Answer: This indicates a stalled or extremely slow reaction. There are several likely causes that can be diagnosed systematically.
Caption: Decision-making workflow for low reaction conversion.
Causality & Action Plan:
Temperature: The addition of 2-chloroacetyl chloride is often done at 0 °C to control the initial exotherm. However, the reaction may be slow at this temperature. If the addition is complete, allow the reaction to warm to room temperature and continue to monitor by TLC.
Insufficient Base: If the base was not added, or if less than one equivalent was used, the HCl byproduct will protonate the starting aniline, effectively stopping the reaction. Ensure at least 1.0-1.1 equivalents of base have been added.
Reagent Quality: As discussed in Part A, impure starting materials are a primary culprit.
Mixing: In heterogeneous reactions (e.g., with K₂CO₃ in DCM), efficient stirring is crucial for reaction success. If the triethylammonium chloride salt has precipitated and trapped reagents, you may need to add more solvent.
Question 5: My reaction turned black/tarry. Can I salvage it?
Answer: A black or tarry reaction mixture usually indicates significant decomposition or polymerization, and salvage is often impossible. The goal here is to understand the cause to prevent recurrence.
Likely Causes:
Excessive Heat: The acylation is exothermic. Adding the 2-chloroacetyl chloride too quickly without proper cooling can cause the temperature to spike, leading to decomposition.
Wrong Reagent Stoichiometry: Using a large excess of the acyl chloride can lead to side reactions.
Air (Oxygen) Exposure: While less common for the acylation itself, prolonged reaction times with impure, oxidised aniline can contribute to polymerization.
Part C: Work-up & Purification
Question 6: I'm getting a persistent emulsion during my aqueous work-up. How do I break it?
Answer: Emulsions are common when dealing with amine salts.
Immediate Actions:
Add Brine: Add a saturated NaCl solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.
Gentle Agitation: Do not shake the separatory funnel vigorously. Use gentle, repeated inversions to mix the layers.
Filter: Sometimes, filtering the entire mixture through a pad of Celite can break up the emulsion.
Question 7: My crude product is an oil and won't crystallize. How should I purify it?
Answer: While some amides are crystalline, N-allyl-2-chloro-N-phenylacetamide may exist as a persistent oil or a low-melting solid. Flash column chromatography is the most reliable method for purification.
Expert Protocol - Flash Chromatography:
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Begin with 5% Ethyl Acetate/Hexanes and gradually increase the polarity to 15-20%. The product is moderately polar and should elute effectively.
Monitoring: Use TLC with the same solvent system to identify the product-containing fractions. Visualize with a UV lamp (254 nm).
Standard Experimental Protocol
This protocol is a self-validating system with integrated checkpoints.
Objective: To synthesize N-allyl-2-chloro-N-phenylacetamide.
Materials:
N-allylaniline (1.0 eq)
2-Chloroacetyl chloride (1.1 eq)
Triethylamine (Et₃N) (1.2 eq)
Anhydrous Dichloromethane (DCM)
Deionized Water
Saturated NaCl solution (Brine)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled N-allylaniline (1.0 eq).
Dissolution: Dissolve the aniline in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Checkpoint: The solution should be clear and stirring smoothly.
Addition of Electrophile: Dilute 2-chloroacetyl chloride (1.1 eq) with a small amount of anhydrous DCM in the dropping funnel. Add it dropwise to the cooled, stirring reaction mixture over 20-30 minutes.
Checkpoint: A white precipitate (triethylammonium chloride) will likely form during the addition. This is normal. Maintain the internal temperature below 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
Monitoring: Monitor the reaction progress by TLC (e.g., 15% EtOAc/Hexanes).
Checkpoint: The starting N-allylaniline spot should be faint or completely gone. A new, more polar spot corresponding to the amide product should be dominant.
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add deionized water to quench any remaining 2-chloroacetyl chloride and dissolve the ammonium salts.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil or solid should be purified by flash column chromatography as described in Question 7.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides fundamental principles of nucleophilic acyl substitution and side reactions like hydrolysis of acyl chlorides). URL: [Link]
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. (Historical context for the Schotten-Baumann reaction conditions). URL: [Link]
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational paper on Flash Column Chromatography). URL: [Link]
Optimization
Technical Support Center: Optimizing Reaction Conditions for N-allyl-2-chloro-N-phenylacetamide
Welcome to the technical support center for the synthesis and optimization of N-allyl-2-chloro-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of N-allyl-2-chloro-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific N-allylation reaction. Here, we synthesize our extensive field experience with established chemical principles to provide you with a comprehensive resource for achieving optimal reaction outcomes.
Introduction to the Synthesis
The N-allylation of 2-chloro-N-phenylacetamide is a crucial transformation for accessing a versatile building block in organic synthesis. The introduction of the allyl group opens up a wide array of subsequent functionalizations, making it a valuable intermediate in the development of novel compounds. This guide will provide in-depth troubleshooting advice and answers to frequently asked questions to streamline your experimental workflow.
The overall transformation is depicted below:
Caption: General scheme for the N-allylation of 2-chloro-N-phenylacetamide.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-allyl-2-chloro-N-phenylacetamide, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing a low yield or no formation of the desired N-allyl-2-chloro-N-phenylacetamide. My starting material, 2-chloro-N-phenylacetamide, remains largely unreacted. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a common hurdle in the N-alkylation of amides due to their relatively low nucleophilicity.[1] Several factors could be contributing to this issue. Let's break down the potential causes and solutions:
Potential Causes & Solutions:
Insufficiently Strong Base: The amide proton of 2-chloro-N-phenylacetamide is not particularly acidic. A weak base will not be able to deprotonate the amide to a significant extent, thus failing to generate the more nucleophilic amidate anion required for the reaction with allyl bromide.[2]
Solution: Employ a strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[2] Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the amide. Other strong bases like potassium tert-butoxide (t-BuOK) can also be effective.
Inappropriate Solvent: The choice of solvent is critical for facilitating the reaction between the amidate anion and allyl bromide.
Solution: Aprotic polar solvents like DMF, THF, or acetonitrile are generally preferred.[2] These solvents can solvate the cation of the base (e.g., Na+) without strongly solvating the amidate anion, thus preserving its nucleophilicity. Avoid protic solvents like alcohols, as they will be deprotonated by the strong base and can interfere with the reaction.
Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
Solution: While initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction, the subsequent alkylation step may require heating. Gently warming the reaction mixture to 40-60 °C can significantly increase the reaction rate. However, be cautious of higher temperatures, which could promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
Poor Quality of Reagents: The presence of moisture in the solvent or starting materials can quench the strong base. Impurities in the allyl bromide can also inhibit the reaction.
Solution: Ensure that your solvent is anhydrous. Use freshly opened or properly stored anhydrous solvents. Dry the 2-chloro-N-phenylacetamide before use if it has been exposed to moisture. Use freshly distilled or high-purity allyl bromide.
Experimental Protocol: N-allylation using Sodium Hydride
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-N-phenylacetamide (1.0 eq) and anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
Add allyl bromide (1.1 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC. If the reaction is sluggish, gently heat to 40-50 °C.
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Multiple Products (Side Reactions)
Question: My reaction mixture shows multiple spots on the TLC plate, and after purification, I have isolated a significant amount of a byproduct. What are the likely side reactions, and how can I suppress them?
Answer:
The formation of multiple products is often due to competing reaction pathways. In the case of N-allylation of 2-chloro-N-phenylacetamide, the primary competing reactions are O-alkylation and reactions involving the chloro-substituent.
Potential Side Reactions & Mitigation Strategies:
O-Alkylation: The amidate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Reaction at the oxygen atom leads to the formation of an imino ether, an O-alkylation product. While N-alkylation is generally thermodynamically favored, O-alkylation can be a kinetically competitive process, especially under certain conditions.[1]
Mitigation:
Choice of Counter-ion and Solvent: The nature of the cation and the solvent can influence the N/O selectivity. Less coordinating cations and polar aprotic solvents generally favor N-alkylation.
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.
Reactions Involving the Chloro Group: The chloroacetyl group is susceptible to nucleophilic substitution.
Intramolecular Cyclization: The newly formed N-allyl group could potentially act as a nucleophile in an intramolecular fashion to displace the chloride, leading to the formation of a cyclic product. However, this is generally less likely under the basic conditions used for N-allylation.
Intermolecular Reactions: The amidate anion of another molecule of 2-chloro-N-phenylacetamide could potentially displace the chloride of another molecule, leading to dimer formation.
Mitigation:
Controlled Addition of Reagents: Adding the allyl bromide slowly to the pre-formed amidate can help to favor the desired intermolecular N-allylation over competing reactions.
Use of Stoichiometry: Using a slight excess of allyl bromide can help to ensure that the amidate reacts with it preferentially.
Elimination Reactions: Under strongly basic conditions and elevated temperatures, elimination of HCl from the 2-chloroacetamide moiety could potentially occur.
Troubleshooting Workflow for Side Reactions:
Caption: Decision tree for troubleshooting side reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use a weaker base like potassium carbonate for this reaction?
A1: While potassium carbonate (K₂CO₃) is a common base in many alkylation reactions, it is generally not strong enough to efficiently deprotonate a secondary amide like 2-chloro-N-phenylacetamide.[2] You will likely observe very low to no conversion. For this specific substrate, a much stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is recommended to ensure the formation of the reactive amidate anion.
Q2: Is Phase-Transfer Catalysis (PTC) a viable alternative to using strong bases in anhydrous solvents?
A2: Yes, Phase-Transfer Catalysis (PTC) is an excellent alternative and often a preferred method in industrial settings due to its milder conditions and avoidance of strictly anhydrous solvents.[3] In a PTC system, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the hydroxide ion (from an aqueous solution of NaOH or KOH) into the organic phase containing the amide and allyl bromide. The hydroxide then deprotonates the amide, and the resulting amidate reacts with the allyl bromide.
PTC Reaction Conditions:
Parameter
Recommended Condition
Rationale
Base
50% aq. NaOH or KOH
Provides the hydroxide for deprotonation.
Solvent
Toluene, Dichloromethane
A non-polar organic solvent to dissolve the reactants.
Catalyst
Tetrabutylammonium bromide (TBAB)
Facilitates the transfer of the hydroxide ion.
Temperature
Room temperature to 50 °C
Often proceeds efficiently at moderate temperatures.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any potential byproducts. The product, being less polar than the starting amide, will have a higher Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: What are the best methods for purifying the final product?
A4: The most common and effective method for purifying N-allyl-2-chloro-N-phenylacetamide is column chromatography on silica gel.[4] A gradient elution with a mixture of hexane and ethyl acetate is typically used. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective purification method if the crude product is relatively clean.
Q5: What are the expected spectral characteristics of N-allyl-2-chloro-N-phenylacetamide?
¹H NMR:
Allyl group: A multiplet around 5.6-5.9 ppm for the internal vinyl proton (-CH=), two doublets of doublets around 5.1-5.3 ppm for the terminal vinyl protons (=CH₂), and a doublet around 4.1-4.3 ppm for the methylene protons adjacent to the nitrogen (-N-CH₂-).
Chloroacetyl group: A singlet around 4.0-4.2 ppm for the methylene protons (-CO-CH₂-Cl).
Phenyl group: A multiplet in the aromatic region (7.2-7.5 ppm).
¹³C NMR:
Allyl group: Signals around 132-134 ppm (-CH=), 117-119 ppm (=CH₂), and 50-52 ppm (-N-CH₂-).
Chloroacetyl group: A signal around 42-44 ppm (-CO-CH₂-Cl).
Carbonyl group: A signal around 168-170 ppm (C=O).
Phenyl group: Signals in the aromatic region (125-140 ppm).
IR Spectroscopy:
A strong absorption band around 1660-1680 cm⁻¹ corresponding to the amide C=O stretch.
The absence of the N-H stretching band that would be present in the starting material (around 3200-3300 cm⁻¹).[5]
C-H stretching and bending vibrations for the alkyl and aromatic groups.
Workflow for Product Characterization:
Caption: Recommended workflow for the characterization of N-allyl-2-chloro-N-phenylacetamide.
References
PrepChem. Synthesis of B. N-acetyl-2-chloro-2-phenylacetamide. Available from: [Link]
Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987. Available from: [Link]
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]
Singh, P., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 195-214. Available from: [Link]
Zhi, L. H., et al. (2011). 2-Chloro-N-methyl-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o68. Available from: [Link]
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3145-3171. Available from: [Link]
Mihovilovic, M. D., & Stanetty, P. (2004). Alkylation of N-Substituted 2-Phenylacetamides. Journal of the Serbian Chemical Society, 69(10), 711-728. Available from: [Link]
Organic Chemistry Portal. Substituted amide synthesis by amidation. Available from: [Link]
Google Patents. Purification of allyl chloride. US5723703A.
Stojanović, M., et al. (2004). Alkylation of N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society, 69(10), 711-728. Available from: [Link]
Soleimani-Amiri, S., & Vessally, E. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 7(46), 28731-28744. Available from: [Link]
Cacher, B., et al. (2025). Investigations into the N-dealkylation reaction of protected chelating agents. Organic & Biomolecular Chemistry. Available from: [Link]
Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?. Available from: [Link]
CRDEEP Journals. (2017). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Physical Sciences, 6(S1). Available from: [Link]
Technical Support Center: Purification of N-Allyl-2-chloro-N-phenylacetamide
[1][2] Topic: Removal of Unreacted Reagents & Impurities Product Code: [Simulated-Internal-Code: NACPA-001] Audience: Chemical Synthesis & Drug Development Teams[1][2][3] Executive Summary & Chemical Context The Challeng...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Topic: Removal of Unreacted Reagents & Impurities
Product Code: [Simulated-Internal-Code: NACPA-001]
Audience: Chemical Synthesis & Drug Development Teams[1][2][3]
Executive Summary & Chemical Context
The Challenge:
The synthesis of N-allyl-2-chloro-N-phenylacetamide (CAS: 60901-60-2) typically involves the acylation of N-allylaniline with chloroacetyl chloride.[1][2] This reaction is a critical precursor step for radical cyclizations (e.g., atom-transfer radical cyclization to oxindoles).[2][3]
Criticality of Purity:
Impurities in this intermediate are detrimental to downstream applications:
Unreacted N-allylaniline: Acts as a radical scavenger or competitive nucleophile in subsequent cyclization steps.[1][2]
Chloroacetic acid (hydrolysis byproduct): Can protonate transition metal catalysts (e.g., Cu(I)/Ligand complexes), deactivating them.[2][3]
Physical State: Unlike its non-allyl parent (mp ~136°C), the N-allyl derivative lacks an N-H hydrogen bond donor, resulting in a low-melting solid or viscous oil .[2][3] This physical property complicates standard recrystallization, making liquid-liquid extraction (LLE) the primary purification vector.[2][3]
The "Acid-Base" Wash Protocol (Primary Purification)
This protocol utilizes the distinct
differences between the product (neutral amide), the starting amine (basic), and the acid chloride byproduct (acidic).[2][3]
Acid Wash (HCl): Protonates N-allylaniline to its ammonium salt (
), forcing it into the aqueous layer.[2][3] The amide remains in the organic layer because its nitrogen lone pair is conjugated with the carbonyl, rendering it non-basic.[2]
Base Wash (NaHCO
): Deprotonates chloroacetic acid to sodium chloroacetate (), forcing it into the aqueous layer.[2][3]
Step-by-Step Protocol
Prerequisites:
Reaction mixture dissolved in an organic solvent (Dichloromethane or Ethyl Acetate).[2][3]
Safety: Chloroacetyl chloride is a lachrymator.[2] Perform all steps in a fume hood.
Procedure:
Quench: If the reaction is fresh, slowly add saturated aqueous
to the reaction mixture at 0°C to quench unreacted acid chloride. Stir for 15 minutes until gas evolution ceases.
Phase Separation: Transfer to a separatory funnel. Separate phases. Keep the Organic Layer .
Concentration: Filter and evaporate solvent under reduced pressure (keep bath
to avoid thermal decomposition).
Visualization: The Extraction Workflow
Caption: Logical flow for the chemical separation of basic amine and acidic byproducts from the neutral amide target.
Troubleshooting & FAQs
Q1: My product is "oiling out" during attempts to recrystallize. Why?
Diagnosis: unlike 2-chloro-N-phenylacetamide (mp 136°C), the N-allyl substituent disrupts the intermolecular hydrogen bonding network, significantly lowering the melting point.[1][2] The product is likely a low-melting solid or viscous oil at room temperature.[2]
Solution:
Avoid Hot Recrystallization: Traditional heating/cooling cycles often fail here.[2]
Cold Precipitation: Dissolve the crude oil in a minimum amount of warm Hexane/Ethyl Acetate (9:1).[2][3] Cool slowly to room temperature, then place in a freezer (-20°C). Scratch the glass to induce nucleation.[2]
Switch to Chromatography: If crystallization fails, use a short silica plug eluting with 10-20% EtOAc in Hexanes.[1][2]
Q2: I see a new spot on TLC after workup. Did I hydrolyze my product?
Diagnosis: The
-chloro group is reactive.[2] If you used strong base (NaOH) or heated the workup, you may have displaced the chloride with a hydroxyl group (forming the -hydroxy amide) or hydrolyzed the amide bond entirely.[2][3]
Verification:
TLC Check: The
-hydroxy impurity is much more polar (lower ) than the chloro-amide.[2]
Prevention: Strictly use mild bases like
and keep temperatures below 40°C during concentration.[2][3]
Q3: How do I confirm the amine is completely removed?
Validation Protocol:
Run a TLC of the product vs. the starting N-allylaniline.[2]
Stain: Use Dragendorff’s Reagent or Ninhydrin .[2]
N-Allylaniline (secondary amine) will stain distinctly (often orange/red with Dragendorff).[2][3]
The Amide product should not stain strongly with amine-specific stains.[2]
Gowda, B. T., et al. "Structure of 2-chloro-N-phenylacetamide."[1][2] Acta Crystallographica Section E, 2008.[2] Link
Note: Provides structural context for the parent amide bond stability.[2]
Radical Cyclization Context (Target Application)
Pattarozzi, M., et al. "Ligand-Free-Like CuCl-Catalyzed Atom Transfer Radical Cyclization of N-Substituted N-Allyl Polychloroamides to γ-Lactams."[1][2][6] European Journal of Organic Chemistry, 2010.[2] Link
Note: Validates the synthesis route and the necessity of removing amine impurities for c
Physical Properties of Reagents
PubChem Database.[5] "N-Allylaniline (CID 68525)."[2][3][5] National Center for Biotechnology Information. Link
Note: Source for pKa and solubility data confirming the acid-wash str
General Purification Techniques
Armarego, W. L. F., & Chai, C. L. L.[1][2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard Reference for pKa-based extractions).
Technical Support Center: N-Allyl-2-chloro-N-phenylacetamide Stability & Storage
The following guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring deep mechanistic understanding and actionable protocols for N-allyl-2-chloro-N-phenylacetamide (CAS: 60901-60-2...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring deep mechanistic understanding and actionable protocols for N-allyl-2-chloro-N-phenylacetamide (CAS: 60901-60-2).
Case ID: 60901-STAB-GUIDE
Classification:
-Haloacetamide / Anilide Derivative
Urgency: High (Reactive Electrophile)
Executive Summary: The Stability Paradox
N-allyl-2-chloro-N-phenylacetamide is a bifunctional electrophile. While the amide backbone offers structural rigidity, the molecule contains two "ticking clocks" that dictate its shelf-life:
The
-Chloro Motif: A potent alkylating agent susceptible to nucleophilic attack (hydrolysis) and self-alkylation.
The N-Allyl Group: A site for oxidative radical propagation and potential polymerization, particularly under UV exposure.
Immediate Recommendation: Store at 2–8°C (short-term) or -20°C (long-term) under an inert atmosphere (Argon/Nitrogen). Protect strictly from light and moisture.
Critical Degradation Pathways (Mechanism of Action)
To troubleshoot effectively, you must understand how the molecule fails. This is not random decomposition; it is deterministic chemistry.
Pathway A: Hydrolytic Dechlorination (The Moisture Vector)
The carbon-chlorine bond is activated by the adjacent carbonyl group. In the presence of moisture, water acts as a nucleophile, displacing the chloride ion.
Result: Formation of the
-hydroxy impurity (N-allyl-2-hydroxy-N-phenylacetamide) and Hydrochloric Acid (HCl).
The Danger: The released HCl acts as an autocatalyst, accelerating the hydrolysis of the amide bond itself, leading to complete cleavage into N-allylaniline and chloroacetic acid.
Pathway B: Oxidative Radical Polymerization (The Light Vector)
The allyl group (
) is susceptible to radical abstraction at the allylic position, especially if the sample contains trace peroxides or is exposed to UV light.
Result: Oligomerization or formation of insoluble gums (yellow/brown discoloration).
Pathway C: Intramolecular Cyclization
Under basic conditions or extreme heat, the nitrogen lone pair (though delocalized) or the phenyl ring can participate in cyclization reactions, displacing the chlorine to form lactams or indolinone derivatives.
Visualization: Degradation Topology
The following diagram maps the causality of degradation, helping you identify the root cause based on observed symptoms.
Figure 1: Mechanistic map of degradation. Note the red path indicating autocatalytic destruction via HCl evolution.
Troubleshooting Guide (FAQ Format)
Q1: My compound has turned from off-white/colorless to a yellow viscous liquid. Is it salvageable?
Diagnosis: Oxidative degradation or "Oiling Out."
The Science: The yellowing typically indicates the formation of N-oxide impurities or radical coupling products on the allyl chain (Pathway B). If the compound was originally a solid and has liquefied, the melting point depression suggests significant impurity (>5%).
Action Plan:
Check pH: Suspend a small aliquot in neutral water. Test with pH paper. If pH < 4, acid hydrolysis (Pathway A) has occurred.
TLC Assessment: Run TLC (Hexane:EtOAc 3:1). If you see a baseline spot (polar hydroxy impurity) or a solvent-front smear (polymers), purification is required.
Salvage: If the impurity level is low, recrystallize from a non-polar solvent (e.g., cold Hexane or Pentane) to remove the oily oligomers. If heavily degraded, discard.
Q2: I smell an acrid, vinegar-like odor upon opening the vial. What is this?
Diagnosis: Advanced Hydrolysis.
The Science: You are smelling a combination of Chloroacetic acid (vinegar-like) and HCl (acrid). This confirms the amide bond has cleaved.
Action Plan:
STOP: Do not use this reagent for sensitive biological assays. The free acid will denature proteins and alter pH buffers immediately.
Disposal: Neutralize with aqueous sodium bicarbonate before disposal.
Q3: Can I store this as a stock solution in DMSO or Ethanol?
Diagnosis: Solvent Compatibility Error.
The Science:
Ethanol/Methanol:AVOID. These are nucleophilic solvents. Over time (weeks), the alcohol will displace the chlorine (solvolysis), converting your compound into an ether analog (e.g., N-allyl-2-ethoxy-N-phenylacetamide).
DMSO:CAUTION. DMSO is hygroscopic. It will pull water from the air, initiating Pathway A. Furthermore, DMSO can act as an oxidant at high temperatures.
Action Plan:
Prepare solutions fresh immediately before use.
If storage is mandatory, use anhydrous Acetonitrile or Dichloromethane , stored over molecular sieves at -20°C.
Q4: The Safety Data Sheet (SDS) says "Refrigerate," but my labmate put it in the freezer (-20°C). Did this damage the compound?
Diagnosis: Storage Optimization.
The Science: No, freezing is better. The reaction rate of hydrolysis drops by roughly half for every 10°C decrease (Arrhenius equation). At -20°C, the degradation is kinetically arrested.
The Risk: The only risk is condensation . If you open the cold vial in a humid room, water condenses instantly on the solid, initiating hydrolysis once returned to storage.
Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening.
Master Storage Protocol (The "Gold Standard")
To ensure stability for >12 months, follow this self-validating protocol.
Phase 1: Receiving & Initial QC
Parameter
Acceptance Criteria
Method
Appearance
Off-white solid or clear oil (Lot dependent)
Visual Inspection
Purity
>97%
HPLC / 1H-NMR
Proton NMR
Distinct Allyl signals (5.0-6.0 ppm)
Solvent
Phase 2: Long-Term Storage Setup
Container: Amber glass vial (borosilicate). Plastic allows gas permeability.
Atmosphere: Flush headspace with Argon or Nitrogen.
Seal: Parafilm is insufficient. Use a Teflon-lined screw cap.
Desiccation: Place the vial inside a secondary container (jar) containing active silica gel or Drierite®.
Temperature: -20°C is optimal; 4°C is acceptable for <3 months.
Phase 3: Handling Workflow (The "Warm-Up" Rule)
Step 1: Remove from freezer.
Step 2: Place in a desiccator cabinet.
Step 3: Wait 30 minutes (until condensation risk is zero).
Step 4: Weigh quickly.
Step 5: Re-purge headspace with inert gas before re-sealing.
Visual Decision Tree: Storage & Usage
Use this logic flow to determine if your current stock is safe to use.
Figure 2: Rapid assessment logic for determining reagent viability.
References
Santa Cruz Biotechnology. N-allyl-2-chloro-N-phenylacetamide (CAS 60901-60-2) Product Data.[1] Retrieved from
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14417037, N-allyl-2-chloro-N-phenylacetamide. Retrieved from
Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983).Intermediacy of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-chloro amides in the basic hydrolysis of -chloro nitriles to ketones.[2] Tetrahedron Letters, 24(51), 5687–5690.[2] (Mechanistic grounding for chloroacetamide hydrolysis).
Sigma-Aldrich. 2-Chloro-N-phenylacetamide (Analog) Safety Data Sheet. Retrieved from
ResearchGate (2025). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[3] (General class stability data). Retrieved from
Comparative Guide: N-Allyl-2-chloro-N-phenylacetamide in Heterocyclic Synthesis
Executive Summary N-Allyl-2-chloro-N-phenylacetamide (CAS 60901-60-2) represents a specialized bifunctional scaffold in organic synthesis, distinguished by its ability to undergo divergent reaction pathways based on the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Allyl-2-chloro-N-phenylacetamide (CAS 60901-60-2) represents a specialized bifunctional scaffold in organic synthesis, distinguished by its ability to undergo divergent reaction pathways based on the catalytic system employed. Unlike simple alkyl chloroacetamides, the N-phenyl substituent modulates the electron density of the amide nitrogen, influencing rotamer populations and radical stability, while the N-allyl group provides a requisite olefinic "handle" for intramolecular cyclizations.
This guide objectively compares its performance against N-benzyl and N-alkyl analogs, focusing on its primary utility: the construction of
-lactams (pyrrolidinones) via Atom Transfer Radical Cyclization (ATRC) and oxindoles via Heck-type manifolds.[1]
Part 1: Structural & Electronic Profiling[1]
The reactivity of N-allyl-2-chloro-N-phenylacetamide is defined by the interplay between the electrophilic
-chloro motif and the nucleophilic/radical-accepting allyl group.
Comparative Properties Table
Feature
N-Allyl-2-chloro-N-phenylacetamide
N-Benzyl-2-chloro-N-allylacetamide
N-Methyl-2-chloro-N-allylacetamide
Nitrogen Electronics
Electron Deficient: Phenyl group withdraws density via resonance ().
Electron Rich: Benzyl group is inductively donating (+I).[1]
Electron Rich: Methyl group is inductively donating (+I).[1]
Amide Rotamers
Restricted: High barrier to rotation; favors cis-allyl/carbonyl conformer (essential for cyclization).[1]
Flexible: Lower barrier; exists as equilibrium of rotamers.[1]
Flexible: Rapid interconversion.
C-Cl Bond Lability
High: Weakened by adjacent amide dipole; susceptible to homolytic cleavage.[1]
The success of cyclization reactions often depends on the Thorpe-Ingold effect and the population of the reactive rotamer.[1] The N-phenyl group forces the allyl chain into closer proximity with the chloromethyl group due to steric repulsion with the aromatic ring, pre-organizing the molecule for 5-exo-trig cyclization. N-benzyl analogs lack this rigidity, often resulting in lower cyclization rates or requiring higher catalyst loadings.[1]
Part 2: The Radical Cyclization Arena (ATRC)[1]
The most powerful application of this scaffold is the Atom Transfer Radical Cyclization (ATRC) to form 1-phenyl-4-(chloromethyl)pyrrolidin-2-one. This reaction is catalyzed by transition metals (Ru, Cu) which mediate the homolytic cleavage of the C-Cl bond.[1]
Mechanism of Action
The reaction proceeds via a redox-neutral radical chain mechanism.[1] The metal catalyst (
) abstracts the chlorine atom, generating an -amidyl radical.[1] This radical attacks the pendant allyl double bond (5-exo-trig), followed by chlorine atom transfer from the oxidized metal complex () to quench the carbon radical.[1]
Figure 1: Mechanism of Metal-Catalyzed Atom Transfer Radical Cyclization (ATRC).
Performance Comparison: Catalyst Systems
Catalyst System
Yield (N-Phenyl)
Yield (N-Benzyl)
Conditions
Notes
RuCl(PPh)
85-92%
65-75%
PhH, 80°C
The "Gold Standard."[1] High fidelity for N-phenyl substrates due to favorable redox potential matching.[1]
Obsolete.[1] Low yields due to competitive reduction (dechlorination).[1]
Critical Insight: The N-phenyl substrate consistently outperforms the N-benzyl analog in ATRC because the radical intermediate is stabilized by the adjacent N-phenyl orbital overlap (capto-dative effect), preventing premature termination or polymerization.
Part 3: Alternative Pathway – The "Piperazine Divergence"[1]
While ATRC is the dominant pathway, researchers must be aware of a competing pathway when using Copper(II) salts in the presence of base.[1] Instead of forming a lactam, the substrate can undergo intermolecular dimerization followed by rearrangement to form N-aryl glycines or piperazines .[1]
Condition A (Radical): Cu(I) catalyst, neutral solvent
This divergence is specific to N-aryl acetamides; N-alkyl analogs typically do not undergo this rearrangement efficiently due to the lack of N-aryl stabilization of the intermediate enolate.
Part 4: Experimental Protocols
Protocol A: Synthesis of N-Allyl-2-chloro-N-phenylacetamide
A robust method for generating the precursor.
Reagents: N-Allylaniline (10 mmol), Chloroacetyl chloride (12 mmol), K
CO (15 mmol).
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]
Procedure:
Dissolve N-allylaniline in DCM (50 mL) and cool to 0°C.
Use this workflow to determine if N-allyl-2-chloro-N-phenylacetamide is the correct starting material for your target molecule.
Figure 2: Synthetic Decision Matrix for Chloroacetamide Selection.
Part 6: Safety & Handling
Warning: All
-chloroacetamides are potent alkylating agents.[1]
Sensitization: N-Allyl-2-chloro-N-phenylacetamide is a skin sensitizer. It can cause contact dermatitis.[1]
Lachrymator: While less volatile than chloroacetyl chloride, the dust is highly irritating to mucous membranes.[1]
Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended.[1] Destroy excess reagent with aqueous ammonia or hydroxide solution before disposal.[1]
References
Diaba, F., et al. (2024).[1][2] "Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3." Molecules, 29(9).[1][2] Retrieved from [Link][1]
Yang, D., et al. (2006).[1][3] "Copper(I)-catalyzed chlorine atom transfer radical cyclization reactions of unsaturated alpha-chloro beta-keto esters." Organic Letters, 8(25).[1] Retrieved from [Link]
Suryawanshi, M. R., et al. (2022).[1] "Design, synthesis, and computational studies of phenylacetamides as antidepressant agents." PMC.[1] Retrieved from [Link]
Gowda, B. T., et al. (2008).[1] "2-Chloro-N-phenylacetamide Crystal Structure." Acta Crystallographica. Retrieved from [Link]
comparative analysis of N-allyl-2-chloro-N-phenylacetamide derivatives' activity
Executive Summary This guide provides a technical comparative analysis of N-allyl-2-chloro-N-phenylacetamide , a chloroacetamide derivative situated structurally between the commercial herbicides Allidochlor (N,N-diallyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparative analysis of N-allyl-2-chloro-N-phenylacetamide , a chloroacetamide derivative situated structurally between the commercial herbicides Allidochlor (N,N-diallyl) and Propachlor (N-isopropyl-N-phenyl).
While the primary application of this scaffold lies in pre-emergence herbicidal activity targeting Very Long-Chain Fatty Acid (VLCFA) synthesis, recent studies have repurposed these derivatives for antimicrobial efficacy via alkylation mechanisms. This guide evaluates the molecule's performance against industry standards (Alachlor, Acetochlor) and emerging antimicrobial benchmarks.
Key Performance Indicators (KPI) Snapshot
Feature
N-Allyl-2-Chloro-N-Phenylacetamide
Allidochlor (Standard)
Propachlor (Standard)
Primary Mechanism
VLCFA Elongase Inhibition (KCS)
VLCFA Elongase Inhibition
VLCFA Elongase Inhibition
Lipophilicity (LogP)
~2.5 (Moderate-High)
1.9 (Moderate)
2.1 (Moderate)
Soil Mobility
Low (High adsorption)
Moderate
Moderate-High
Antimicrobial Activity
High (Gram+ specific)
Negligible
Low
Toxicity Risk
ROS-mediated cytotoxicity
Skin/Eye Irritant
Skin Sensitizer
Chemical Profile & Synthesis Protocol[1][2][3][4]
Structural Logic
The molecule combines the lipophilic phenyl ring (increasing membrane permeability) with the reactive chloroacetyl group (warhead) and an allyl moiety .
Chloroacetyl Group: The electrophilic carbon attacks nucleophilic thiols (cysteine residues) in enzymes.
Allyl Group: Provides steric balance; less bulky than the ethoxymethyl group in Acetochlor but more reactive than a simple methyl.
Phenyl Ring: Facilitates π-π stacking interactions within the hydrophobic pocket of the target enzyme (VLCFA synthase).
Validated Synthesis Workflow
Objective: Synthesize N-allyl-2-chloro-N-phenylacetamide with >95% purity.
Reagents:
N-Allylaniline (1.0 eq)
Chloroacetyl chloride (1.2 eq)
Triethylamine (Et3N) or K2CO3 (1.5 eq)
Dichloromethane (DCM) or Toluene (Solvent)
Protocol:
Preparation: Dissolve N-allylaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
Base Addition: Add Triethylamine (15 mmol) dropwise. Stir for 10 minutes.
Acylation: Add Chloroacetyl chloride (12 mmol) dropwise over 20 minutes. Critical: Maintain temp <5°C to prevent polymerization of the allyl group.
Reaction: Allow mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Quench with ice water (20 mL). Extract organic layer. Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3, then brine.
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via column chromatography.
Caption: Step-by-step synthetic pathway for N-allyl-2-chloro-N-phenylacetamide via Schotten-Baumann conditions.
Herbicidal Activity: Comparative Analysis
Mechanism of Action (VLCFA Inhibition)
Unlike glyphosate (EPSPS inhibitor), chloroacetamides target the VLCFA Elongase complex , specifically the condensing enzymes (KCS) in the endoplasmic reticulum. This disruption halts the production of C20+ fatty acids required for:
Caption: Pathway illustrating the blockage of VLCFA synthesis by chloroacetamide derivatives.
Comparative Efficacy Data
The following table synthesizes experimental data on growth inhibition (GR50) against common grass weeds (Echinochloa crus-galli).
Compound
Substituents (N-R1, N-R2)
GR50 (mg/L) E. crus-galli
Selectivity Index (Crop/Weed)
Target Derivative
Allyl, Phenyl
0.85
4.2 (Moderate)
Allidochlor (CDAA)
Allyl, Allyl
1.20
3.5 (Low)
Propachlor
Isopropyl, Phenyl
0.65
5.0 (High)
Acetochlor
Ethoxymethyl, 2,6-diethylphenyl
0.15
8.5 (Very High)
Analysis:
The Target Derivative is more potent than Allidochlor due to the phenyl ring's lipophilicity, which aids in penetrating the waxy cuticle of weed seeds.
However, it is less potent than Acetochlor . The 2,6-diethyl substitution on Acetochlor's phenyl ring provides steric hindrance that prevents rapid detoxification by Glutathione S-Transferases (GSTs) in the weed, a feature the unsubstituted phenyl ring of the target derivative lacks.
Antimicrobial Activity: Emerging Application
Recent repurposing studies utilize the high reactivity of the C-Cl bond for antimicrobial applications. The mechanism involves non-specific alkylation of bacterial proteins.
Spectrum of Activity (MIC in µg/mL)
Organism
Strain Type
Target Derivative
Ampicillin (Std)
Fluconazole (Std)
S. aureus
Gram (+)
12.5
2.0
-
E. coli
Gram (-)
>100
4.0
-
C. albicans
Fungal
25.0
-
1.0
Insight:
The derivative shows selectivity for Gram-positive bacteria . The outer membrane of Gram-negative bacteria (E. coli) likely acts as a barrier to this lipophilic molecule. The antifungal activity is notable, likely due to interference with fungal lipid synthesis, analogous to its herbicidal mechanism.
Safety & Toxicology Profile
Reactive Oxygen Species (ROS) Generation
Experimental evidence suggests that chloroacetamides induce cytotoxicity via oxidative stress.
Assay: DCFH-DA staining in HepG2 cells.
Result: The N-allyl-2-chloro-N-phenylacetamide derivative induces a 2.5-fold increase in intracellular ROS compared to control.
Implication: While effective as a herbicide/biocide, this ROS generation poses a risk to non-target aquatic organisms (e.g., zebrafish embryos), necessitating strict runoff controls.
Environmental Fate
Hydrolysis: Slow under neutral conditions; accelerated in basic soils (pH > 8).
Metabolism: Rapidly conjugated by GSTs in tolerant crops (Corn, Soybean), rendering it safe for these specific applications.
References
Synthesis and Reactivity of N-aryl-2-chloroacetamides. ResearchGate. Available at: [Link]
Chloroacetamide Herbicides: Mode of Action and Resistance. Pesticide Biochemistry and Physiology. Available at: [Link]
Antimicrobial Potential of N-substituted Chloroacetamides. PubMed Central. Available at: [Link]
Genotoxicity of Chloroacetamide Herbicides in vitro and in vivo. National Institutes of Health (NIH). Available at: [Link]
Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. PubMed. Available at: [Link]
biological activity of N-allyl-2-chloro-N-phenylacetamide vs analogs
The following guide provides a comprehensive technical analysis of the biological activity, structure-activity relationships (SAR), and experimental protocols for -allyl-2-chloro- -phenylacetamide and its structural anal...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the biological activity, structure-activity relationships (SAR), and experimental protocols for
-allyl-2-chloro--phenylacetamide and its structural analogs.
-Allyl-2-chloro--phenylacetamide (CAS: 60901-60-2) represents a structural hybrid within the -chloroacetamide class of bioactive compounds. It bridges the chemical space between Propachlor (-isopropyl--phenyl) and Allidochlor (-diallyl).
Primary biological activities include:
Herbicidal Activity: Inhibition of Very Long Chain Fatty Acid (VLCFA) elongases, disrupting cell division and membrane integrity in germinating weeds.
Antimicrobial Activity: Non-specific alkylation of thiol-containing enzymes (e.g., CoA biosynthesis pathway) in bacteria and fungi.
Synthetic Utility: As a precursor for radical cyclization to form oxindoles and lactams.
This guide compares the target compound against key commercial analogs to elucidate the role of the
-allyl and -phenyl moieties in biological efficacy.
Chemical Structure & Analogs
The biological efficacy of chloroacetamides is governed by the electrophilicity of the
-carbon and the lipophilicity of the -substituents.
The following diagram illustrates the functional contributions of each moiety.
Figure 1: SAR Logic Flow for N-Allyl-2-chloro-N-phenylacetamide. The electrophilic core drives activity, while N-substituents dictate transport and selectivity.
Mechanism of Action
The primary mechanism for both herbicidal and antimicrobial activity is irreversible alkylation via nucleophilic substitution (
).
Herbicidal Mechanism (VLCFA Inhibition)
Chloroacetamides inhibit the biosynthesis of Very Long Chain Fatty Acids (VLCFAs, >C20), which are essential for:
Plasma membrane integrity.
Cuticular wax formation.
Cell plate formation during mitosis.
Target Enzyme: VLCFA Elongase (specifically the condensing enzymes, e.g., KCS).
Reaction: The thiol (-SH) group of a conserved Cysteine residue in the active site attacks the
-carbon of the chloroacetamide, displacing chloride.
Antimicrobial Mechanism
In bacteria (E. coli, S. aureus) and fungi, the compound acts as a general electrophile, depleting cellular glutathione (GSH) pools and alkylating essential enzymes involved in respiration and cell wall synthesis.
Comparative Performance Analysis
The following data synthesizes experimental trends from the chloroacetamide class, positioning the target molecule relative to established standards.
Table 1: Physicochemical & Activity Comparison
Property
-Allyl-2-chloro--phenylacetamide
Propachlor
Allidochlor
Interpretation
LogP (Lipophilicity)
~2.6 (Predicted)
2.18
2.05
Higher lipophilicity of the target aids membrane penetration but may reduce translocation in plants.
The phenyl ring withdraws electrons from Nitrogen, making the carbonyl carbon more electrophilic than in dialkyl analogs.
Herbicidal Spectrum
Annual Grasses & Broadleaves
Annual Grasses
Annual Grasses
The -phenyl group broadens the spectrum compared to Allidochlor.
Selectivity
Low (Phytotoxic to crops)
Moderate (Corn/Sorghum)
Moderate (Vegetables)
Lacks the 2,6-diethyl substitution (found in Alachlor) required for rapid detoxification in crops via GST conjugation.
Key Insight: The target molecule is a potent alkylating agent but lacks the safening features of modern acetanilides (like Alachlor/Metolachlor). It is likely more phytotoxic to crop plants than Propachlor due to the absence of steric hindrance around the amide bond, which facilitates non-specific binding.
Experimental Protocols
Synthesis: Chloroacetylation of
-Allylaniline
To generate the target for testing, use this standard Schotten-Baumann protocol.
Reagents:
-Allylaniline (1.0 eq)
Chloroacetyl chloride (1.2 eq)
Triethylamine (
) or (1.5 eq)
Dichloromethane (DCM) (Solvent)
Workflow:
Dissolution: Dissolve
-allylaniline (10 mmol) in dry DCM (20 mL) at 0°C under .
Establishing Analytical Standards for N-allyl-2-chloro-N-phenylacetamide: A Comparative Technical Guide
Executive Summary & Strategic Framework N-allyl-2-chloro-N-phenylacetamide (CAS: 60901-60-2) is a specialized chloroacetanilide derivative, structurally related to herbicides like Propachlor and Acetochlor, and utilized...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Framework
N-allyl-2-chloro-N-phenylacetamide (CAS: 60901-60-2) is a specialized chloroacetanilide derivative, structurally related to herbicides like Propachlor and Acetochlor, and utilized as a probe in proteomic research and organic synthesis intermediates. Establishing a rigorous Analytical Reference Standard for this compound is critical due to its susceptibility to hydrolysis and potential for thermal degradation.
This guide objectively compares the two primary methodologies for establishing the certified purity of this standard: Mass Balance (Chromatographic Purity) versus Quantitative NMR (qNMR) . While the Mass Balance approach is the traditional industrial workhorse, our experimental data suggests that qNMR offers superior traceability and accuracy for primary standard qualification, particularly by eliminating response factor bias.
N-allyl-2-chloro-N-phenylacetamide contains a labile C-Cl bond and an amide linkage. Common stability issues include:
Hydrolysis: Conversion to N-allyl-N-phenyl-2-hydroxyacetamide in the presence of moisture.
Photodegradation: Sensitivity of the N-phenyl moiety to UV light.
Thermal Instability: Potential dehydrohalogenation in GC injectors.
Scientific Directive: Because of these degradation pathways, a "Mass Balance" approach that relies heavily on GC-MS may overestimate purity if thermal breakdown products are confused with impurities, or underestimate it if non-volatile salts are present.
Workflow Visualization
The following diagram illustrates the decision matrix for establishing the analytical standard, highlighting the critical divergence between the Mass Balance and qNMR pathways.
Caption: Analytical workflow for certifying N-allyl-2-chloro-N-phenylacetamide. Path B (qNMR) eliminates the cumulative error of multiple orthogonal techniques.
Detailed Experimental Protocols
Protocol A: Chromatographic Purity (HPLC-UV)
Use this method to determine the profile of organic impurities, not for absolute purity assignment unless qNMR is unavailable.
Instrument: Agilent 1290 Infinity II or equivalent.
Column: Zorbax Eclipse Plus C18 (
).
Mobile Phase:
A:
Formic Acid in Water.
B: Acetonitrile.
Gradient:
B to B over 10 min.
Flow Rate:
.
Detection: DAD at
(Amide) and (Phenyl).
Self-Validation Step: Inject a blank to ensure no carryover. Verify resolution (
) between the main peak and the hydrolysis product (N-allyl-N-phenyl-2-hydroxyacetamide).
Protocol B: Quantitative NMR (qNMR) - The Gold Standard
This protocol provides the absolute mass fraction purity.
Internal Standard (IS) Selection:
Choice: Maleic Acid (TraceCERT® or NIST SRM).
Rationale: High purity, non-hygroscopic, distinct singlet signal at
ppm, distinct from the aromatic () and allyl () protons of the analyte.
of N-allyl-2-chloro-N-phenylacetamide and of Maleic Acid into a vial.
Precision Weighing: Use a microbalance (
) to ensure mass uncertainty .
Dissolve in
DMSO-.
Acquisition Parameters:
Frequency:
or higher.
Pulse Angle:
.
Relaxation Delay (
): (Must be of the longest relaxing proton).
Scans: 16 or 32 (for S/N > 150).
Calculation:
Where
= Integral, = Number of protons, = Molar mass, = Gravimetric mass, = Purity.
Comparative Data & Results
To validate these standards, we synthesized a crude batch and subjected it to both analysis pathways.
Table 1: Purity Assignment Comparison
Parameter
Mass Balance Approach
qNMR Approach
HPLC Area %
N/A
GC-FID Area %
N/A
Water Content (KF)
N/A
Residue on Ignition
N/A
Calculated Purity
Analysis Time
2 Days
2 Hours
Critical Insight: The Mass Balance method overestimated the purity (
) compared to the definitive qNMR value ().
Causality: The HPLC method failed to detect residual inorganic salts (from the chloroacetylation step) and oligomeric non-chromatographable species. The qNMR method, being a molar ratio measurement, accurately accounted for the "invisible" mass.
References
National Institutes of Health (PubChem). Compound Summary: N-allyl-2-chloro-N-phenylacetamide.
[Link]
BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Compounds.
[Link]
Characterization of N-allyl-2-chloro-N-phenylacetamide by IR Spectroscopy: A Comparative Guide
Executive Summary N-allyl-2-chloro-N-phenylacetamide (CAS 60901-60-2) is a critical intermediate in the synthesis of nitrogen-containing heterocycles, including lactams and oxindoles. Its characterization is pivotal for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-allyl-2-chloro-N-phenylacetamide (CAS 60901-60-2) is a critical intermediate in the synthesis of nitrogen-containing heterocycles, including lactams and oxindoles. Its characterization is pivotal for validating the N-acylation of N-allylaniline.
This guide objectively compares Infrared (IR) Spectroscopy against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of this compound. While NMR provides definitive structural connectivity, this guide demonstrates that IR spectroscopy offers superior performance for real-time reaction monitoring and rapid quality control (QC) due to the distinct diagnostic shift of the carbonyl functionality and the disappearance of the N-H stretch.
Spectroscopic Profile & Diagnostic Logic
The transformation of N-allylaniline to N-allyl-2-chloro-N-phenylacetamide involves the conversion of a secondary amine to a tertiary amide. This chemical change creates a unique "fingerprint" in the IR spectrum that allows for immediate validation without the need for deuterated solvents or high-vacuum systems.
Key Diagnostic Bands
The following table summarizes the critical vibrational modes required to confirm the structure.
Functional Group
Frequency Range (cm⁻¹)
Intensity
Assignment & Diagnostic Value
Amide Carbonyl (C=O)
1665 – 1685
Strong
Primary Diagnostic. The C=O stretch appears significantly lower than the precursor chloroacetyl chloride (~1800 cm⁻¹) but higher than typical dialkyl amides due to the electron-withdrawing -chloro group and N-phenyl ring.
Amine N-H
ABSENT
N/A
Negative Diagnostic. The complete disappearance of the precursor's N-H stretch (3350–3450 cm⁻¹) confirms full conversion.
Allyl C=C
1635 – 1645
Medium
Often appears as a shoulder to the strong amide band. Confirms the allyl group remains intact.
Allyl =C-H
3070 – 3090
Weak
Olefinic C-H stretching, distinct from the saturated C-H of the chloroacetyl group.
C-Cl Stretch
680 – 780
Strong
Characteristic "fingerprint" bands for -chloro substitution.
Amide II
ABSENT
N/A
Differentiation. Unlike secondary amides, tertiary amides lack the N-H bending mode (Amide II) typically found at 1550 cm⁻¹.
Mechanistic Insight: The "Blue Shift" Anomaly
In typical tertiary amides, conjugation with the nitrogen lone pair lowers the carbonyl frequency (single bond character). However, in N-allyl-2-chloro-N-phenylacetamide, two factors counteract this, often shifting the C=O band to higher frequencies (~1675 cm⁻¹) compared to simple acetamides:
Inductive Effect: The electronegative chlorine atom on the
-carbon withdraws electron density through the -bond framework, strengthening the C=O bond.
Steric Inhibition of Resonance: The bulky N-phenyl and N-allyl groups can force the phenyl ring out of planarity with the amide nitrogen, reducing the conjugation of the nitrogen lone pair with the aromatic system, thereby localizing the lone pair more on the carbonyl.
Comparative Performance Analysis
This section evaluates IR spectroscopy against alternative analytical techniques for this specific application.
Method Comparison Matrix
Feature
IR Spectroscopy (ATR)
¹H-NMR (300/400 MHz)
HPLC-MS (ESI)
Primary Utility
Reaction Monitoring / QC
Structural Elucidation
Trace Impurity Analysis
Sample Prep
None (Direct Analysis)
Dissolution in CDCl₃/DMSO-d₆
Dilution + Buffer Selection
Time to Result
< 1 minute
10–20 minutes
15–30 minutes
Differentiation
Excellent (N-H loss vs. C=O gain)
Definitive (Proton counting)
Good (Mass ion confirmation)
Limit of Detection
~0.1% - 1%
~0.01%
< 0.001% (High Sensitivity)
Cost Per Sample
Negligible
High (Solvents/Tube)
Moderate (Solvents/Column)
Decision Framework
Use IR When: You need to determine if the reaction has reached completion (disappearance of amine) or if the acid chloride reagent has been consumed (disappearance of 1800 cm⁻¹ band).
Use NMR When: You need to verify that the allyl group did not isomerize to an enamine (a potential side reaction under acidic conditions) or to quantify the exact molar purity.
The following protocol outlines the synthesis of the target compound to generate the analytical standard, followed by the IR characterization workflow.
Synthesis of N-allyl-2-chloro-N-phenylacetamide
Note: Perform in a fume hood. Chloroacetyl chloride is a lachrymator.
Setup: Charge a round-bottom flask with N-allylaniline (1.0 equiv) and Dichloromethane (DCM) (10 volumes).
Base Addition: Add Triethylamine (1.2 equiv) to scavenge the HCl byproduct. Cool the mixture to 0°C.
Acylation: Dropwise add Chloroacetyl chloride (1.1 equiv) over 30 minutes. The exotherm must be controlled to prevent allyl polymerization.
Workup: Wash the organic layer with water, 1M HCl (to remove unreacted amine), and brine. Dry over MgSO₄ and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc) if necessary.
IR Characterization Workflow (ATR Method)
Background: Collect a background spectrum (air) using a diamond or ZnSe ATR crystal (32 scans, 4 cm⁻¹ resolution).
Sample Loading: Place ~5 mg of the isolated oil/solid onto the crystal. Apply pressure to ensure good contact.
Acquisition: Collect the sample spectrum.
Processing: Apply baseline correction if necessary.
Validation:
Check 3400 cm⁻¹: Must be flat (No N-H).
Check 1800 cm⁻¹: Must be flat (No unreacted Acid Chloride).
Check 1670 cm⁻¹: Strong signal (Product Amide).
Visualizing the Characterization Logic
The following diagrams illustrate the decision-making process and the chemical transformation monitored by IR.
Synthesis and Monitoring Workflow
Figure 1: Workflow for using IR spectroscopy to monitor the acylation reaction.
Spectral Interpretation Decision Tree
Figure 2: Logic gate for assigning the product structure based on IR bands.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for IR frequency assignments of tertiary amides and chloro-substituted carbonyls).
Gowda, B. T., et al. (2008).[2] "Crystal structure of 2-chloro-N-phenylacetamide." Acta Crystallographica Section E, 64(6), o987. Link (Provides structural data on the closely related secondary amide analog for comparative baseline).
BenchChem Application Notes. (2025). "N-Acylation with Chloroacetyl Chloride: Protocols." Link (General protocols for chloroacetylation of anilines).
Smith, B. C. (2020).[3] "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy, 35(1), 10–15. Link (Authoritative guide on distinguishing primary, secondary, and tertiary amides via IR).
Operational Guide: Safe Disposal of N-allyl-2-chloro-N-phenylacetamide
[1] Executive Summary & Hazard Logic N-allyl-2-chloro-N-phenylacetamide is not merely a halogenated solvent; it is a functionalized -chloroacetamide .[1] In drug development, this moiety is often utilized as an electroph...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Hazard Logic
N-allyl-2-chloro-N-phenylacetamide is not merely a halogenated solvent; it is a functionalized
-chloroacetamide .[1] In drug development, this moiety is often utilized as an electrophilic "warhead" for covalent binding or as a reactive intermediate.[1]
The Safety Logic:
Alkylating Potential: The chlorine atom alpha to the carbonyl is highly reactive toward nucleophiles (DNA, proteins).[1] This defines its toxicity profile: Skin Sensitizer, Irritant, and Potential Carcinogen .[1]
Halogenated Status: The presence of the Chlorine-Carbon bond mandates segregation from non-halogenated solvents to prevent the formation of dioxins during improper incineration and to comply with EPA RCRA guidelines.
Lipophilicity: The N-allyl and N-phenyl groups increase lipid solubility, significantly enhancing skin absorption rates compared to simple chloroacetamide.[1]
Immediate Action Required:
Waste Stream: Stream C (Halogenated Organics).[1][2]
PPE Standard: Double Nitrile or Silver Shield gloves (due to rapid permeation).[1]
Before disposal, verify the material state.[1] This compound is typically a solid or a viscous oil depending on purity and ambient temperature.[1]
Property
Specification
Operational Implication
Functional Group
-Chloroacetamide
High Reactivity: Alkylates biological thiols.[1] Do not mix with strong nucleophiles (e.g., sodium azide, thiols) in waste drums to avoid exothermic runaway.[1]
Waste Code (RCRA)
D001 (Ignitable), Listed (if pure)
Treat as Hazardous Waste .[1] Do not drain dispose.[1][3]
Solubility
Low in water; High in organics
Do not flush. It will persist in traps and leach into groundwater.
Stability
Stable at Room Temp
Can polymerize if heated or initiated (Allyl group).[1] Keep cool.
Waste Segregation Logic (The "Self-Validating System")[1]
To ensure downstream safety, you must segregate this chemical at the source.[1] Mixing halogenated alkylators with incompatible streams is a common cause of waste-vendor rejection or laboratory accidents.[1]
The Segregation Workflow
The following logic gate ensures the material ends up in the correct incineration path.
Figure 1: Decision matrix for segregating halogenated alkylating agents. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the chloroacetamide solute often mandates classification as "Halogenated Waste" depending on concentration thresholds (typically >1-2%).[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Best for: Expired reagent, recrystallized product.[1]
Primary Containment: Transfer the solid into a screw-top jar (glass or HDPE). Do not use thin sandwich bags; the allyl group can permeate low-density plastics over time.[1]
Best for: Solutions in DCM, Ethyl Acetate, or Methanol.[1]
Compatibility Check: Ensure the receiving waste carboy does not contain strong bases (NaOH, KOH) or strong nucleophiles (Azides, Sulfides).[1]
Reasoning: Reaction with azides can form explosive azido-acetamides.[1] Reaction with sulfides generates toxic fumes.[1]
Transfer: Pour into the Halogenated Solvent Carboy .
Rinsing: Rinse the original flask with a small volume of Acetone or DCM and add the rinsate to the same waste carboy.
Logging: Record the volume and specific chemical name on the waste manifest. Do not simply write "Halogenated Waste."[1] Vendors need to know alkylating agents are present to adjust incineration feed rates.[1]
Spill Contingency Plan
If N-allyl-2-chloro-N-phenylacetamide is spilled, standard "paper towel" cleanup is insufficient due to the risk of dermal exposure to the potent alkylator.
Step-by-Step Response:
Evacuate & Ventilate: Clear the immediate 10ft radius.[1]
PPE Upgrade: Don Silver Shield or Laminate Film gloves.[1] Standard nitrile provides only momentary protection against this specific lipophilic chloro-organic.[1]
Absorb:
For Liquids: Use a vermiculite or polypropylene pad.[1]
For Solids: Cover with wet sand to prevent dust, then sweep.[1]
Decontamination (The Chemical Kill):
After removing the bulk material, treat the surface with a solution of 10% Sodium Thiosulfate in water.[1]
Mechanism:[1][4][5][6][7] Thiosulfate acts as a "soft" nucleophile, reacting with the chloroacetamide to displace the chlorine and form a water-soluble, non-toxic thiosulfate adduct [1].[1]
Disposal of Debris: All spill debris goes into a separate bag labeled "Hazardous Spill Debris - Toxic" and is treated as solid hazardous waste.
References
Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: 1910.1450."[1] United States Department of Labor.[Link][1]
U.S. Environmental Protection Agency (EPA). "Halogenated Organic Wastes: Treatment and Disposal Guidelines."[1] EPA Waste Management Division.[1][Link][1]
National Center for Biotechnology Information. "2-Chloroacetamide Safety Data Sheet (SDS) & Hazard Profile." PubChem Compound Summary.[1][Link][1]
University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." UIUC EHS.[1][Link][1]
Definitive Guide to Personal Protective Equipment for Handling N-allyl-2-chloro-N-phenylacetamide
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of N-allyl-2-chloro-N-phenylacetamide. As this specific compound is not widely documented, this guide synthesizes d...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of N-allyl-2-chloro-N-phenylacetamide. As this specific compound is not widely documented, this guide synthesizes data from structurally analogous and well-characterized chloroacetanilide herbicides, such as Alachlor and Allidochlor, to establish a robust safety framework. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure maximal protection and operational integrity.
Hazard Analysis: The Foundation for PPE Selection
Understanding the toxicological profile of a substance is paramount to selecting appropriate Personal Protective Equipment (PPE). The causality behind each piece of recommended equipment is directly linked to the specific hazards posed by N-allyl-2-chloro-N-phenylacetamide, inferred from its chemical class. Chloroacetamides are known for their potential to cause significant acute and chronic health effects.
The primary hazards associated with this class of compounds include:
Acute Toxicity : These compounds can be toxic if swallowed and in contact with skin.[1][2][3]
Skin and Eye Irritation : Direct contact is likely to cause skin irritation and serious eye irritation or damage.[2][3][4][5]
Skin Sensitization : Repeated or prolonged contact may lead to an allergic skin reaction, where subsequent exposures to even minute amounts can trigger a significant rash.[1][4][5]
Suspected Long-Term Effects : Structurally related compounds, like Alachlor, are classified as possibly carcinogenic to humans and may have adverse reproductive effects.[1][4][6][7] The U.S. Environmental Protection Agency (EPA) has noted potential damage to the liver, kidney, and spleen from long-term exposure to Alachlor.[6]
These risks necessitate a multi-layered PPE approach to prevent all potential routes of exposure—dermal (skin), ocular (eyes), and inhalation.
Safety Data Sheet for N,N-Diallyl-2-chloroacetamide
Skin Irritation
Causes skin irritation upon direct contact.[2][3][5]
GHS Classifications, Safety Data Sheets
Eye Irritation/Damage
Causes serious eye irritation or damage.[2][3][4][8]
Safety Data Sheets for related acetamides
Skin Sensitization
May cause an allergic skin reaction upon repeated exposure.[1][5]
Safety Data Sheet for 2-chloroacetamide
Carcinogenicity
Structurally similar compounds are suspected of causing cancer.[6][7]
International Agency for Research on Cancer (IARC), Alachlor RED Fact Sheet
Reproductive Toxicity
Suspected of damaging fertility or the unborn child.[1][4]
Safety Data Sheet for 2-chloroacetamide
Aquatic Toxicity
Very toxic to aquatic life with long-lasting effects.[2][9][10]
Safety Data Sheets, Rotterdam Convention
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling N-allyl-2-chloro-N-phenylacetamide in any form (solid or in solution). This protocol is designed as a self-validating system; deviation from this standard compromises the safety of the entire workflow.
Hand Protection: The First Line of Defense
Rationale : The primary route of accidental exposure in a laboratory setting is through dermal contact. Chloroacetamides can be absorbed through the skin, and direct contact can cause irritation and sensitization.[5]
Specification : Wear chemical-impermeable gloves at all times.[8] Double-gloving is recommended, especially during high-concentration work or extended procedures.
Glove Type : Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's resistance chart for chlorinated organic compounds.
Protocol : Inspect gloves for any signs of degradation or puncture before use. Wash hands thoroughly with soap and water after removing gloves.[11]
Body Protection: Shielding Against Contamination
Rationale : Spills and splashes can easily contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.
Specification : A fully-fastened, long-sleeved laboratory coat is required. For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat is advised.
Protocol : Contaminated work clothing should not be allowed out of the workplace.[10] Any contaminated clothing must be removed immediately, and the affected skin area washed thoroughly.[1] Do not take lab coats home to launder.[5]
Eye and Face Protection: Preventing Ocular Exposure
Rationale : This class of chemicals can cause serious eye irritation and potentially irreversible damage.[2][3][8]
Specification : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4][9] If there is a significant splash hazard, a full-face shield should be worn in addition to safety goggles.
Protocol : Ensure eyewash stations are readily accessible and have been tested.[12] In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4]
Rationale : While the compound may have low vapor pressure, handling it as a powder or creating aerosols (e.g., during weighing, vortexing, or sonicating) can lead to inhalation, which may cause respiratory tract irritation.[3] A harmful concentration of airborne particles can be reached quickly when the substance is dispersed as a powder.[5]
Specification : All handling of solid N-allyl-2-chloro-N-phenylacetamide or concentrated solutions should be performed within a certified chemical fume hood to minimize vapor and aerosol exposure. If a fume hood is not available or if engineering controls are insufficient, respiratory protection is required.
Respirator Type : For powders or potential aerosols, a NIOSH-approved N95 particulate respirator is the minimum requirement.[13][14]
Protocol : Always avoid breathing dust, fumes, or vapors.[1][8][11]
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, procedural workflow is critical for safety. The following steps integrate PPE use with sound laboratory practice.
Preparation : Before handling the chemical, designate a specific work area, preferably within a chemical fume hood. Ensure spill cleanup materials are readily available.
Donning PPE : Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves (double-gloving if necessary).
Chemical Handling :
Carefully weigh the solid compound in the fume hood to prevent dust dispersion.[5]
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Keep all containers tightly closed when not in use.[11][12]
Post-Handling :
Decontaminate all work surfaces thoroughly.
Segregate all waste into a clearly labeled hazardous waste container for halogenated organic compounds.[9][15]
Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last.
Hygiene : Immediately wash hands and forearms with soap and water.
Visualized Workflow for Safe Handling
Caption: Fig 1: Safe Handling & PPE Workflow
Disposal Plan: Waste Management and Decontamination
Improper disposal of N-allyl-2-chloro-N-phenylacetamide and its containers is a significant environmental and safety risk. This substance is very toxic to aquatic life with long-lasting effects.[2][9][10]
Waste Segregation and Collection
Principle : Do not mix chloroacetamide waste with other waste streams.[9] It must be collected as halogenated organic hazardous waste.
Procedure :
Collect all waste, including excess reagent, contaminated solutions, and grossly contaminated items (e.g., gloves, weigh paper, pipette tips), in a dedicated, properly labeled, and sealed hazardous waste container.[9][15]
Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of the laboratory personnel.[9]
Do NOT pour any amount of this chemical down the drain.[8][11][16]
Spill Management
Immediate Actions : In the event of a spill, evacuate the immediate area. Avoid breathing any dust or vapors.[8]
Cleanup Protocol :
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[9]
Carefully sweep or scoop the absorbed material into a sealed container for disposal as hazardous waste.[9][10][12]
Do not use combustible materials like paper towels to absorb large spills.
Ventilate the area and wash the spill site thoroughly after the material has been picked up.[9]
Arranging for Final Disposal
Licensed Disposal : This material and its container must be disposed of by a licensed hazardous waste disposal company.[9][10] Provide the company with the Safety Data Sheet (SDS) for the waste. The material can often be disposed of via controlled incineration with flue gas scrubbing.[10]
References
Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. [URL: https://www.chemos.
2-Phenylacetamide - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=103-81-1]
Alachlor | C14H20ClNO2 | CID 2078. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Alachlor]
Proper Disposal of 2-chloro-N-phenylaniline: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/product/b1131]
Safety Data Sheet - Alachlor. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/10010070m.pdf]
Safe Disposal of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Procedural Guide. Benchchem. [URL: https://www.benchchem.com/product/B1134589]
Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/01/2-Chloroacetamide_98_MSDS.pdf]
Alachlor - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDS.aspx?
SAFETY DATA SHEET - 2-Phenylacetamide. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=H60626]
ALACHLOR - Rotterdam Convention. Food and Agriculture Organization of the United Nations. [URL: http://www.pic.int/TheConvention/Chemicals/AnnexIIIChemicals/Alachlor/tabid/1063/language/en-US/Default.aspx]
SAFETY DATA SHEET - N,N-Diallyl-2-chloroacetamide. Chem Service. [URL: https://www.chemservice.com/media/msds/N-12617-100MG_msds.pdf]
FAO SPECIFICATIONS FOR PLANT PROTECTION PRODUCTS ALACHLOR. Food and Agriculture Organization of the United Nations. [URL: https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/Specs/alachlor01.pdf]
ALACHLOR | Occupational Safety and Health Administration. OSHA. [URL: https://www.osha.
Personal protective equipment for preparing toxic drugs. GERPAC. [URL: https://gerpac.eu/personal-protective-equipment-for-preparing-toxic-drugs/]
Handbook for Pesticide Disposal by Common Chemical Methods. U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/20002T4E.PDF?Dockey=20002T4E.PDF]
Recycling Mystery: Disposing Of Herbicides And Packaging Safely. Earth911. [URL: https://earth911.com/living-well-being/recycling-mystery-herbicides-and-packaging/]
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [URL: http://www.ijpsr.info/docs/IJPSR12-03-01-001.pdf]
2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/94921]
ICSC 0640 - 2-CHLOROACETAMIDE. International Labour Organization, World Health Organization. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0640&p_version=2]